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  • Product: (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate
  • CAS: 1017294-05-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonan...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is designed to serve as a practical resource for researchers and professionals in drug development and chemical analysis, offering detailed spectral interpretation, a robust experimental protocol, and insights into the structural elucidation of this complex molecule.

Introduction: The Significance of (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate

(R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate is a chiral building block of significant interest in medicinal chemistry. Its structure, incorporating a difluorinated phenyl ring, imparts unique electronic and lipophilic properties that can enhance the pharmacological profile of drug candidates. Accurate and unambiguous structural confirmation is paramount in the synthesis of such intermediates. NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular framework, connectivity, and stereochemistry. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed rationale for the expected chemical shifts and coupling constants based on established principles and data from analogous structures.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate. These predictions are based on the analysis of structurally related compounds and established NMR principles.[1][2][3][4] The exact chemical shifts can be influenced by the solvent and concentration.[5][6][7]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~7.00-6.85m3HAr-H
~6.50d1HNH ~8.0
~4.85q1Hα-CH ~7.5, ~5.5
~3.75s3HOCH
~3.15m2Hβ-CH
~2.00s3HCOCH
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~171.5C =O (ester)
~169.8C =O (amide)
~158.5 (dd, ¹JCF ≈ 245 Hz)C -F
~156.0 (dd, ¹JCF ≈ 243 Hz)C -F
~128.0 (dd)Ar-C
~116.5 (dd)Ar-C H
~115.0 (dd)Ar-C H
~114.0 (dd)Ar-C H
~52.5OC H₃
~52.0α-C H
~36.0β-C H₂
~23.0COC H₃

In-Depth Spectral Interpretation

¹H NMR Spectrum Analysis

The proton NMR spectrum provides a wealth of information regarding the connectivity of the molecule.

  • Aromatic Region (δ 7.00-6.85 ppm): The three protons on the difluorophenyl ring will appear as a complex multiplet. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms. The splitting pattern will be complex due to both homo- and heteronuclear (H-F) coupling.[8][9][10]

  • Amide Proton (δ ~6.50 ppm): The amide (NH) proton typically appears as a doublet due to coupling with the adjacent α-proton. Its chemical shift can be highly variable and is dependent on solvent, temperature, and concentration due to its involvement in hydrogen bonding.[5][11]

  • α-Proton (δ ~4.85 ppm): This proton, attached to the chiral center, is expected to be a quartet (or more accurately, a doublet of doublets) due to coupling with the amide proton and the two diastereotopic β-protons.

  • Methyl Ester Protons (δ ~3.75 ppm): The three protons of the methyl ester group will appear as a sharp singlet, as there are no adjacent protons to couple with.

  • β-Protons (δ ~3.15 ppm): The two protons on the β-carbon are diastereotopic due to the adjacent chiral center. They will couple with the α-proton and with each other, resulting in a complex multiplet.

  • Acetyl Protons (δ ~2.00 ppm): The three protons of the acetyl group will appear as a distinct singlet.

¹³C NMR Spectrum Analysis

The carbon NMR spectrum complements the proton data by providing information on the carbon framework.

  • Carbonyl Carbons (δ ~171.5 and ~169.8 ppm): The two carbonyl carbons of the ester and amide groups will appear in the downfield region of the spectrum.[2][12]

  • Aromatic Carbons (δ ~158.5-114.0 ppm): The carbons of the difluorophenyl ring will show characteristic splitting due to coupling with the directly attached fluorine atoms (¹JCF) and through multiple bonds (²JCF, ³JCF). The carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF ≈ 240-250 Hz).[13][14][15]

  • Aliphatic Carbons (δ ~52.5-23.0 ppm): The chemical shifts of the methoxy, α-carbon, β-carbon, and acetyl methyl carbon are in the expected upfield region.

Experimental Protocol for NMR Data Acquisition

This section outlines a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra. The synthesis of related amino acid esters has been previously described and can be adapted.[16][17]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for this type of compound. However, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may improve the resolution of the amide proton signal.[7] It is crucial to use a high-purity NMR solvent to minimize solvent-related artifacts.[18]

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Parameters

The following parameters are recommended for a 500 MHz NMR spectrometer:

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

2D NMR Experiments

To unambiguously assign all proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.[19]

Visualization of Molecular Structure and Workflow

To aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.

molecular_structure cluster_amino_acid (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate cluster_phenyl 2,5-Difluorophenyl C_alpha N N C_alpha->N C_ester C=O (ester) C_alpha->C_ester H_alpha H C_alpha->H_alpha C_beta C_beta->C_alpha H_beta1 H C_beta->H_beta1 H_beta2 H C_beta->H_beta2 C1 C1' C_beta->C1 C_amide C=O (amide) C_acetyl CH₃ (acetyl) C_amide->C_acetyl N->C_amide H_N H N->H_N O_ester O C_ester->O_ester C_methoxy CH₃ (methoxy) O_ester->C_methoxy C2 C2'-F C1->C2 C3 C3' C2->C3 C4 C4' C3->C4 C5 C5'-F C4->C5 C6 C6' C5->C6 C6->C1

Figure 1: Molecular structure of (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation Compound High Purity Compound NMR_Tube Sample in NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer (e.g., 500 MHz) NMR_Tube->Spectrometer Insert into Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Spectrometer->TwoD_NMR Processing Processing OneD_NMR->Processing Fourier Transform, Phasing, Baseline Correction TwoD_NMR->Processing Peak_Picking Peak_Picking Processing->Peak_Picking Identify Signals Integration Integration Peak_Picking->Integration ¹H Integration Assignment Assignment Integration->Assignment Assign Signals to Nuclei Structure_Validation Structure_Validation Assignment->Structure_Validation Confirm Molecular Structure

Figure 2: A typical workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a detailed framework for the ¹H and ¹³C NMR analysis of (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate. While the provided spectral data are predictive, they are grounded in established principles and data from closely related structures, offering a reliable reference for researchers. The outlined experimental protocol provides a robust methodology for obtaining high-quality NMR data, which, in conjunction with 2D NMR techniques, will enable unambiguous structural confirmation of this important synthetic intermediate.

References

  • Solvent Effects on the Amidic Bond. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 1978, 74, 857-864.
  • Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 2006, 4:4, 369-381.
  • H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 2014, 52:10, 637-646.
  • Difluorobenzenes revisited: an experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. Magnetic Resonance in Chemistry, 2010, 48:1, 68-73.
  • 2-[4-(2,6-Difluorophenyl)phenyl]-1,3-difluoro-benzene - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase.
  • An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene.
  • Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. MDPI, 2020.
  • ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantific
  • Nuclear magnetic resonance spectra of ortho-, meta-, and para-difluorobenzenes in a nematic liquid crystal solvent. Canadian Journal of Chemistry, 1969, 47:6, 1057-1064.
  • Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15N-Enriched Proteins. Correlation with Hydrogen Bond Length.
  • Calculated and experimental 13 C NMR chemical shifts.
  • SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry, 1967, 45:21, 2575-2580.
  • 5-(3,5-Difluorophenyl)porphyrin - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase.
  • 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.
  • 13C - NMR Absorptions of Major Functional Groups. NIST.
  • 13C NMR Chemical Shift Table. University of Colorado Boulder.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016, 20:4, 716-722.
  • 1H NMR Chemical Shifts.
  • Table 3 . 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and...
  • Basic 1H- and 13C-NMR Spectroscopy. Metin Balci.
  • 3-ACETAMIDOPHENOL(621-42-1) 1H NMR spectrum. ChemicalBook.
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI, 2024.
  • (R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid. Sigma-Aldrich.
  • Synthesis and Characterization of Molecularly Imprinted Polymers for Phenoxyacetic Acids. Sensors, 2008, 8:1, 359-368.
  • Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases.
  • Crystal structure of methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate.
  • Methyl 2-(4-methylphenylsulfonamido)-3-phenylpropanoate.

Sources

Exploratory

Harnessing the Power of Duality: The Mechanism of Action of 2,5-Difluorophenylalanine Derivatives in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of non-canonical amino acids into peptides and proteins represents a paradigm shift in drug...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-canonical amino acids into peptides and proteins represents a paradigm shift in drug discovery and protein engineering.[][2] Among these, fluorinated amino acids stand out for their unique ability to modulate the physicochemical properties of biomolecules in a predictable manner.[2][3] This guide provides an in-depth exploration of 2,5-difluorophenylalanine (2,5-diF-Phe), a derivative whose distinct electronic and steric properties offer a powerful tool for enhancing therapeutic efficacy, stability, and mechanistic understanding. We will dissect the core mechanisms through which 2,5-diF-Phe exerts its effects, from altering fundamental non-covalent interactions that govern protein structure to serving as a precise probe for monitoring complex biological processes. This document serves as a technical resource, complete with field-proven experimental protocols, for professionals seeking to leverage the unique potential of 2,5-difluorophenylalanine in their research and development endeavors.

The Rationale for Fluorination in Modern Drug Design

The substitution of hydrogen with fluorine, an element of similar size but vastly different electronegativity, is a cornerstone of modern medicinal chemistry.[3][4][5] The strong, low-polarizability carbon-fluorine (C-F) bond can profoundly influence a molecule's properties.[3][4] When applied to amino acids, this "fluorine factor" allows for the fine-tuning of:

  • Metabolic Stability: The strength of the C-F bond can increase resistance to enzymatic degradation, prolonging the in vivo half-life of peptide-based drugs.[3][4][6]

  • Conformational Control: Fluorination alters the electronic distribution of the amino acid side chain, influencing local geometry and the overall fold of a peptide or protein.[4]

  • Binding Affinity: Changes in hydrophobicity and the ability to form specific interactions (or disrupt others) can enhance the binding affinity and selectivity of a molecule for its biological target.[4][6]

  • Bioavailability: Modulating lipophilicity through fluorination can improve a drug's ability to cross cellular membranes.[4][6]

2,5-Difluorophenylalanine, with its two fluorine atoms positioned on the phenyl ring, provides a unique combination of electronic perturbation and steric profile, making it a particularly versatile tool for drug discovery.

Core Mechanisms of Action of 2,5-Difluorophenylalanine

The incorporation of 2,5-diF-Phe into a peptide or protein backbone triggers a cascade of effects rooted in its fundamental physicochemical properties. These effects can be harnessed to achieve specific therapeutic goals.

Mechanism 1: Strategic Modulation of Non-Covalent Interactions

The primary mechanism of action of 2,5-diF-Phe is its ability to reshape the landscape of non-covalent interactions that dictate molecular recognition and protein stability. The electron-withdrawing nature of the two fluorine atoms creates an electron-poor aromatic ring, fundamentally altering its interaction potential compared to native phenylalanine.

  • Aromatic-Aromatic (π-π) Interactions: The modified quadrupole moment of the difluorinated ring can lead to stronger, more specific π-π stacking interactions with electron-rich aromatic residues like tryptophan or tyrosine. This was demonstrated in Somatostatin analogs, where replacing a phenylalanine with a difluorophenylalanine derivative at position 11 led to a distinct π-π interaction with a phenylalanine at position 6, influencing the peptide's conformation and receptor selectivity.[7]

  • Cation-π Interactions: Conversely, the electron-poor character of the 2,5-diF-Phe ring can weaken or abolish cation-π interactions, which are often critical for protein stability and ligand binding.[4] This provides a "loss-of-function" tool to probe the importance of such interactions in a biological system.

  • Hydrophobicity and Binding: The increased hydrophobicity of the fluorinated ring can enhance binding affinity through more favorable hydrophobic interactions within a receptor's binding pocket.[4]

This precise control over molecular interactions allows researchers to stabilize desired conformations, enhance binding to target receptors, and engineer novel protein-protein interaction specificities.[2][7]

cluster_0 Physicochemical Properties of 2,5-diF-Phe cluster_1 Impact on Non-Covalent Interactions cluster_2 Biological Outcomes Phe 2,5-diF-Phe Properties • Electron-Poor Ring • Increased Hydrophobicity • Altered Steric Profile Phe->Properties Interactions Modulation of: • π-π Stacking (Enhanced) • Cation-π (Weakened) • Hydrophobic (Enhanced) Properties->Interactions Dictates Outcomes • Altered Protein Stability • Modified Binding Affinity • Conformational Control • Enhanced Target Selectivity Interactions->Outcomes Leads to

Fig. 2: Workflow for Synthesis and Incorporation of 2,5-diF-Phe.

Protocol 1: Synthesis of Fmoc-L-2,5-difluorophenylalanine

Causality: This protocol follows the robust Erlenmeyer azalactone method followed by asymmetric hydrogenation to ensure high enantiomeric purity, which is critical for biological activity. [3][4]

  • Azlactone Formation: React 2,5-difluorobenzaldehyde with N-acetylglycine and sodium acetate in acetic anhydride at 100°C for 2 hours.

  • Ring Opening: Treat the resulting azlactone with sodium methoxide in methanol at 70°C for 2 hours to yield (Z)-methyl-2-acetamido-3-(2′,5′-difluorophenyl)acrylate.

  • Asymmetric Hydrogenation: Perform an asymmetric hydrogenation using a chiral rhodium catalyst (e.g., [Rh(S-MaxPHOS)(cod)]BF4) under hydrogen pressure (5 bar) in methanol to produce the N-acetylated methyl ester with high enantiomeric excess (>99% ee). [7]4. Hydrolysis: Subject the ester to acid hydrolysis (e.g., refluxing aqueous HCl) to yield the free amino acid, L-2,5-difluorophenylalanine.

  • Fmoc Protection: Protect the free amine by reacting the amino acid with Fmoc-OSu in the presence of sodium carbonate in an acetone/water mixture to yield the final product, Fmoc-L-2,5-diF-Phe-OH. [7] Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

Causality: The Fmoc/tBu strategy is the standard for research-scale peptide synthesis, offering high yields and purity. The choice of coupling reagents and resin is critical for success. [7]

  • Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM). Couple the first C-terminal Fmoc-protected amino acid in the presence of diisopropylethylamine (DIPEA). Cap any remaining active sites with methanol.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (including Fmoc-L-2,5-diF-Phe-OH) using a coupling agent like diisopropylcarbodiimide (DIC) and an activator such as hydroxybenzotriazole (HOBt) in DMF.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin and cleave the peptide from the resin while simultaneously removing side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity and purity via mass spectrometry.

Workflow: Site-Specific Genetic Incorporation in Proteins

This workflow allows for the precise placement of a single 2,5-diF-Phe residue within a large protein, a task impossible through chemical synthesis.

A 1. Engineer Orthogonal System B • Evolve aaRS to recognize 2,5-diF-Phe • Pair with cognate tRNA(CUA) A->B C 2. Prepare Expression System A->C D • Plasmid 1: Engineered aaRS/tRNA • Plasmid 2: Target gene with TAG codon C->D E 3. Protein Expression C->E F Transform E. coli, induce expression in media supplemented with 2,5-diF-Phe E->F G 4. Purification & Analysis E->G H Purify protein, confirm incorporation via Mass Spec and 19F NMR G->H

Fig. 3: Workflow for Genetic Code Expansion.

Protocol 3: Protein Expression with Site-Specific 2,5-diF-Phe

Causality: This method relies on hijacking the cell's translational machinery. An evolved aminoacyl-tRNA synthetase (aaRS) specifically charges a unique tRNA with 2,5-diF-Phe. This tRNA recognizes a nonsense codon (e.g., amber stop codon, TAG) engineered into the gene of interest, inserting the unnatural amino acid at that specific site. [8][9]

  • System Preparation: Obtain or generate plasmids encoding an evolved pyrrolysyl-tRNA synthetase (PylRS) specific for 2,5-diF-Phe and its corresponding tRNACUA. [8][9][10]Obtain a second plasmid for your protein of interest, with a TAG codon engineered at the desired incorporation site.

  • Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both plasmids.

  • Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB or minimal media) with appropriate antibiotics at 37°C to mid-log phase (OD600 ≈ 0.6-0.8).

  • Induction: Induce protein expression (e.g., with IPTG) and simultaneously supplement the culture medium with 1-2 mM 2,5-difluorophenylalanine. [8]5. Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours.

  • Harvest and Purify: Harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).

  • Validation: Confirm the successful and specific incorporation of 2,5-diF-Phe using mass spectrometry (expecting a mass shift of +36 Da compared to Phe) and 1D 19F NMR spectroscopy (expecting two signals in the characteristic aromatic fluorine region). [8][10]

Biophysical Characterization Protocols

Protocol 4: Structural Analysis using 19F NMR Spectroscopy

Causality: This protocol leverages the sensitivity of the 19F nucleus to its environment to detect structural changes. It is a direct method for observing the consequences of ligand binding at a specific site. [11]

  • Sample Preparation: Prepare a sample of the purified protein containing 2,5-diF-Phe at a concentration of 50-200 µM in a suitable NMR buffer (e.g., phosphate or HEPES buffer in 90% H2O/10% D2O).

  • Acquire Baseline Spectrum: Record a 1D 19F NMR spectrum on an NMR spectrometer equipped with a fluorine probe. This serves as the reference (apo) state.

  • Titration: Add a stoichiometric amount (e.g., 1.1 equivalents) of the ligand or binding partner to the NMR tube.

  • Acquire Binding Spectrum: Record a second 1D 19F NMR spectrum.

  • Analysis: Compare the two spectra. A change in the chemical shift(s) of the fluorine signals is direct evidence of a change in the local environment of the 2,5-diF-Phe residue, indicating ligand binding and a potential conformational change. [12][13] Protocol 5: 3D Structure Determination by X-ray Crystallography

Causality: X-ray crystallography provides an atomic-resolution 3D map of the protein, allowing for the precise visualization of how 2,5-diF-Phe is accommodated within the structure and how it influences interactions. [14][15]

  • Crystallization Screening: Using the purified protein (at 5-10 mg/mL), set up high-throughput crystallization screens (e.g., using hanging drop or sitting drop vapor diffusion methods) to identify conditions that yield diffraction-quality crystals. [14][16]2. Crystal Optimization: Optimize the initial hit conditions by varying pH, precipitant concentration, and protein concentration to grow larger, single crystals.

  • Data Collection: Cryo-protect the crystal and expose it to a high-intensity X-ray beam at a synchrotron source to collect diffraction data. [14]4. Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement (if a homologous structure exists). Build the model, including the 2,5-diF-Phe residue, into the electron density map and refine the structure to high resolution. [14][15]5. Analysis: Analyze the final structure to observe the specific interactions made by the difluorinated ring and assess its impact on the local and overall protein fold.

Data Summary

The quantitative impact of fluorination can be seen in the altered properties of peptides.

Table 1: Receptor Binding Affinities of Somatostatin (SRIF) Analogs

Peptide AnalogPosition of SubstitutionSSTR2 Affinity (IC50, nM)SSTR3 Affinity (IC50, nM)Key Interaction Noted
Native SRIF-~1.0~5.0Native fold
[D-Trp8, L-Dfp6]-SRIFPhe6 -> Dfp>1000>1000π-π interaction (Dfp6-Phe11)
[D-Trp8, L-Dfp7]-SRIFPhe7 -> Dfp1.9 7.5 High affinity maintained
[D-Trp8, L-Dfp11]-SRIFPhe11 -> Dfp0.8 >1000π-π interaction (Phe6-Dfp11), High SSTR2 selectivity

Data adapted from literature reports on Somatostatin analogs. [7]Dfp = 3,5-difluorophenylalanine (a close analog to 2,5-diF-Phe).

This data clearly demonstrates how the position-specific incorporation of a difluorophenylalanine residue can dramatically alter receptor binding affinity and selectivity, driven by the formation of new, specific non-covalent interactions. [7]

Conclusion and Future Outlook

2,5-Difluorophenylalanine is more than a simple structural analog; it is a sophisticated tool for molecular engineering. Its mechanism of action is rooted in the fundamental principles of physical organic chemistry, allowing for the rational design of therapeutics with enhanced stability, novel inhibitory mechanisms, and improved target selectivity. The ability to incorporate it site-specifically into proteins and monitor its behavior with 19F NMR provides an unparalleled window into dynamic biological processes.

As computational peptide design and protein engineering continue to advance, the strategic use of uniquely functionalized amino acids like 2,5-diF-Phe will become increasingly central to the development of the next generation of precision biologics and targeted small-molecule drugs.

References

  • Gimenez, D. et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine. Scientific Reports. Available at: [Link]

  • Awad, L. & Ayoup, M.S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Galles, G.D. et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications. Available at: [Link]

  • Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA Department of Chemistry & Biochemistry. Available at: [Link]

  • Awad, L. & Ayoup, M.S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Huber, T. et al. (2025). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors. Available at: [Link]

  • Huber, T. et al. (2025). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Publications. Available at: [Link]

  • Coin, I. et al. (2025). Genetic Encoding of Pentafluorophosphato‐Phenylalanine Provides PF5‐Proteins as Phosphoprotein Mimetics. Angewandte Chemie. Available at: [Link]

  • Huber, T. et al. (2025). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. PubMed. Available at: [Link]

  • Galles, G.D. et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Sciety. Available at: [Link]

  • Galles, G.D. et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab. Available at: [Link]

  • Skinner, S.P. et al. (n.d.). Rational design of F NMR labelling sites to probe protein structure and interactions. Research Square. Available at: [Link]

  • Yoder, N.C. & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews. Available at: [Link]

  • Awad, L. & Ayoup, M.S. (2020). Scheme 39: Synthesis of a series of β-fluoro-Phe derivatives via... ResearchGate. Available at: [Link]

  • Kratky, M. et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. Bioorganic Chemistry. Available at: [Link]

  • NMR-Bio. (n.d.). Advanced biophysical characterization for protein discovery. NMR-Bio. Available at: [Link]

  • Wlodawer, A. et al. (2008). x Ray crystallography. Methods in Molecular Biology. Available at: [Link]

  • Chaume, G. et al. (2024). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • JoVE. (n.d.). Protein Structure Validation and Analysis with X-Ray Crystallography. JoVE. Available at: [Link]

  • Le, C.F. et al. (2024). Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure. MDPI. Available at: [Link]

  • Gillis, E.P., Eastman, K.J., Hill, M.D., Donnelly, D.J., & Meanwell, N.A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Gkeka, P. et al. (2020). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Crystals. Available at: [Link]

  • Silverman, R.B. & shameless plug. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Ghamdi, M.S. et al. (2019). Antimicrobial peptides Pep19-2.5 and Pep19-4LF inhibit Streptococcus mutans growth and biofilm formation. Microbial Pathogenesis. Available at: [Link]

  • Musacchio, A. (2018). Protein X-ray Crystallography : Basic Aspects. Max-Planck-Gesellschaft. Available at: [Link]

  • Stone, T.A. et al. (2020). Fluorinated O-phenylserine residues enhance the broad-spectrum antimicrobial activity of ultrashort cationic lipopeptides. ResearchGate. Available at: [Link]

  • Abbiati, G. et al. (2024). Synthesis of hexafluorovaline-containing di- and tripeptides. Tetrahedron Letters. Available at: [Link]

  • Talukder, P. et al. (2025). Recent exploration of γ-AApeptide based antimicrobial peptide mimics as potential therapeutics towards drug-resistant bacteria. RSC Medicinal Chemistry. Available at: [Link]

  • Holcomb, J. et al. (2017). Protein crystallization: Eluding the bottleneck of X-ray crystallography. AIMS Biophysics. Available at: [Link]

  • de Ruiter, G. et al. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. Molecules. Available at: [Link]

  • Hospital, A. et al. (2023). Towards rational computational peptide design. Frontiers in Molecular Biosciences. Available at: [Link]

  • Szcześniak, P. & Rowiński, P. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. ResearchGate. Available at: [Link]

  • Leman, J.K. et al. (2024). A robust and versatile computational peptide design pipeline to inform wet-lab experiments. Sciforum. Available at: [Link]

  • Akram, M. et al. (2024). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. MDPI. Available at: [Link]

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Foundational

The Compass of Discovery: An In-depth Technical Guide to the Pharmacokinetic Profiling of Fluorinated Phenylalanine Precursors

Foreword: The Fluorine Advantage in Phenylalanine Scaffolds To the researchers, scientists, and drug development professionals who navigate the complex labyrinth of therapeutic innovation, this guide offers a comprehensi...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Fluorine Advantage in Phenylalanine Scaffolds

To the researchers, scientists, and drug development professionals who navigate the complex labyrinth of therapeutic innovation, this guide offers a comprehensive exploration of the pharmacokinetic (PK) profiling of fluorinated phenylalanine precursors. The strategic incorporation of fluorine into the phenylalanine scaffold is more than a mere chemical modification; it is a deliberate tactic to enhance metabolic stability, modulate bioavailability, and unlock new diagnostic and therapeutic potentials.[1][2][3] This guide is structured not as a rigid protocol, but as a dynamic framework, empowering you with the foundational knowledge and technical insights required to design, execute, and interpret robust pharmacokinetic studies for this promising class of molecules. We will delve into the causality behind experimental choices, presenting each protocol as a self-validating system, grounded in scientific integrity and regulatory expectations.

I. The Strategic Imperative: Why Profile Fluorinated Phenylalanine Precursors?

The introduction of fluorine into the phenylalanine molecule can profoundly alter its biological behavior. The high electronegativity and strength of the carbon-fluorine bond often render the molecule more resistant to metabolic degradation by cytochrome P450 enzymes.[2][3] This enhanced metabolic stability can lead to a longer biological half-life and improved bioavailability, crucial attributes for therapeutic agents.[1]

Furthermore, many fluorinated phenylalanine precursors are designed as probes for Positron Emission Tomography (PET) imaging, with 18F being a commonly used positron-emitting isotope. These tracers, such as O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) and 6-[18F]fluoro-L-DOPA ([18F]FDOPA), are invaluable tools in oncology and neurology for visualizing and quantifying metabolic processes.[1][4][5] Understanding their pharmacokinetic profiles is paramount for accurate image interpretation and dosimetry calculations.

A critical aspect of the biological activity of these precursors is their interaction with the L-type amino acid transporter 1 (LAT1). LAT1 is overexpressed in many cancer cells and at the blood-brain barrier, making it an attractive target for drug delivery.[6][7][8] Pharmacokinetic studies are essential to characterize the affinity and transport kinetics of fluorinated phenylalanine precursors via LAT1, informing their potential as targeted therapeutic or diagnostic agents.

II. Charting the Course: Preclinical Pharmacokinetic Study Design

A well-designed preclinical pharmacokinetic study is the cornerstone of a successful development program. The primary objectives are to characterize the absorption, distribution, metabolism, and excretion (ADME) of the fluorinated phenylalanine precursor.

Causality in Study Design: Key Considerations
  • Choice of Animal Model: The selection of an appropriate animal model is critical and should be based on factors such as similarities in metabolic pathways to humans and the expression of relevant transporters like LAT1.[9] While rodents are commonly used for initial screening, larger animal models may be necessary for more complex studies.

  • Route of Administration: The intended clinical route of administration should be mimicked in preclinical studies. For systemically acting drugs, intravenous (IV) and oral (PO) routes are typically evaluated. IV administration provides a baseline for systemic exposure and clearance, while PO administration reveals oral bioavailability.

  • Dose Selection: Dose levels should be chosen to provide exposures that are relevant to the anticipated therapeutic or imaging dose in humans. Dose-response relationships should be investigated to assess linearity in pharmacokinetics. Animal-to-human dose conversions are often performed based on body surface area.[10][11][12][13]

  • Sampling Time Points: The frequency and duration of blood sampling should be sufficient to adequately characterize the plasma concentration-time profile, including the absorption, distribution, and elimination phases. For PET tracers, dynamic imaging provides a non-invasive way to generate time-activity curves.

A typical preclinical pharmacokinetic study design for a novel fluorinated phenylalanine precursor might involve the following stages:

  • Single-Dose IV Administration: To determine fundamental PK parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2).

  • Single-Dose PO Administration: To assess oral bioavailability (F) and the rate and extent of absorption (Cmax, Tmax).

  • Dose Escalation Studies: To evaluate the dose proportionality of pharmacokinetic parameters.

  • Tissue Distribution Studies: To identify target organs and potential sites of accumulation. For radiolabeled precursors, this is often achieved through PET imaging or ex vivo biodistribution studies.

III. The Analytical Compass: Bioanalytical Methodologies

The reliability of any pharmacokinetic study hinges on the quality of the bioanalytical data. A robust and validated analytical method is therefore non-negotiable. For fluorinated phenylalanine precursors, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification in biological matrices due to its high sensitivity, selectivity, and specificity.

A Self-Validating System: The LC-MS/MS Protocol

The development and validation of an LC-MS/MS method should adhere to regulatory guidelines from bodies such as the FDA and EMA.[14]

Step 1: Method Development

  • Selection of Precursor and Internal Standard (IS): The analyte of interest is the fluorinated phenylalanine precursor. An ideal IS is a stable isotope-labeled version of the analyte, which compensates for variability during sample preparation and analysis.

  • Optimization of Mass Spectrometric Conditions: The mass spectrometer is tuned to optimize the detection of the precursor and IS. This involves selecting the appropriate ionization mode (typically electrospray ionization - ESI) and optimizing parameters such as spray voltage and gas flows. Multiple Reaction Monitoring (MRM) transitions (precursor ion -> product ion) are identified for both the analyte and the IS to ensure selectivity.

  • Optimization of Chromatographic Conditions: The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any interfering components in the biological matrix. A reversed-phase C18 column is often a good starting point. The mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile or methanol with a modifier like formic acid) and gradient are optimized to achieve the desired separation.

  • Sample Preparation: The objective is to extract the analyte from the complex biological matrix (e.g., plasma, tissue homogenate) with high and reproducible recovery while minimizing matrix effects. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. For fluorinated compounds, protein precipitation with acetonitrile is often effective.[14]

Step 2: Method Validation

A full validation of the bioanalytical method is required to demonstrate its reliability and should include the following parameters as per FDA/EMA guidelines:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in a series of measurements, respectively. Assessed at multiple concentration levels (Lower Limit of Quantification - LLOQ, Low, Medium, and High QC).

  • Calibration Curve: A series of standards of known concentrations used to generate a response curve from which the concentration of the analyte in unknown samples can be determined.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Experimental Protocol: Quantification of a Fluorinated Phenylalanine Precursor in Rat Plasma using LC-MS/MS

1. Objective: To quantify the concentration of a novel fluorinated phenylalanine precursor in rat plasma.

2. Materials:

  • Fluorinated phenylalanine precursor reference standard.
  • Stable isotope-labeled internal standard (IS).
  • Rat plasma (with appropriate anticoagulant).
  • Acetonitrile (HPLC grade).
  • Formic acid (LC-MS grade).
  • Water (LC-MS grade).

3. Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS).
  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

4. Procedure:

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
  • Use the regression equation from the calibration curve to calculate the concentration of the precursor in the QC and unknown samples.

IV. Navigating the Biological Maze: Metabolism and Distribution

Understanding the metabolic fate of a fluorinated phenylalanine precursor is crucial for assessing its safety and efficacy. Fluorination can significantly alter metabolic pathways, often blocking sites of oxidation.[2][3]

Metabolite Identification and Profiling
  • In Vitro Approaches:

    • Liver Microsomes and Hepatocytes: Incubating the precursor with liver microsomes or hepatocytes from different species (including human) can provide valuable information on its metabolic stability and the formation of major metabolites.[15]

    • High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for identifying unknown metabolites by providing accurate mass measurements, which can be used to determine the elemental composition of the metabolites.[3][16]

  • In Vivo Approaches:

    • Analysis of plasma, urine, and feces from preclinical studies can identify the major circulating and excreted metabolites.

    • For radiolabeled precursors, techniques like radio-HPLC can be used to separate and identify radiometabolites.[17]

Biodistribution

The distribution of a drug to its target site is a key determinant of its efficacy. For fluorinated phenylalanine precursors targeting LAT1, understanding their distribution to tumors and the brain is of particular interest.

  • PET Imaging: For 18F-labeled precursors, dynamic PET imaging provides a non-invasive method to visualize and quantify the tracer's distribution in real-time.[4][18]

  • Ex Vivo Biodistribution: Following administration of a radiolabeled precursor, animals are euthanized at various time points, and the radioactivity in different organs and tissues is measured using a gamma counter. This provides a quantitative measure of tissue distribution.

V. Deciphering the Data: Pharmacokinetic Modeling and Interpretation

Pharmacokinetic modeling is the process of using mathematical models to describe and predict the time course of drug concentrations in the body. This allows for the calculation of key PK parameters that are essential for understanding the drug's behavior.

Compartmental vs. Non-Compartmental Analysis
  • Non-Compartmental Analysis (NCA): This is a model-independent approach that calculates PK parameters directly from the plasma concentration-time data. It is a straightforward method for determining parameters like AUC, Cmax, Tmax, and t1/2.

  • Compartmental Analysis: This approach uses mathematical models to describe the body as a series of interconnected compartments. For PET tracers like 18F-FET, one- and two-tissue compartmental models are often used to describe the transport and binding of the tracer in tissues.[4][19] Compartmental modeling can provide more detailed information about the underlying physiological processes.

Key Pharmacokinetic Parameters

The following table summarizes some of the key pharmacokinetic parameters that are typically determined for fluorinated phenylalanine precursors.

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
t1/2 Terminal half-lifeThe time it takes for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body.
F (%) Oral BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.

Data for illustrative purposes. Actual values will vary depending on the specific compound and animal model.

VI. Visualizing the Pathways and Processes

To better understand the complex processes involved in the pharmacokinetic profiling of fluorinated phenylalanine precursors, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts.

Pharmacokinetic_Workflow cluster_preclinical Preclinical Study cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis & Interpretation Animal Dosing Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Tissue Collection Tissue Collection Animal Dosing->Tissue Collection Sample Preparation Sample Preparation Blood Sampling->Sample Preparation Tissue Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Concentration-Time Data Concentration-Time Data LC-MS/MS Analysis->Concentration-Time Data PK Modeling PK Modeling Concentration-Time Data->PK Modeling PK Parameters PK Parameters PK Modeling->PK Parameters Report Report PK Parameters->Report

Caption: High-level workflow for preclinical pharmacokinetic profiling.

LAT1_Transport cluster_membrane Extracellular Space Extracellular Space Fluorinated\nPhenylalanine\nPrecursor Fluorinated Phenylalanine Precursor Intracellular Space Intracellular Space Endogenous\nAmino Acid Endogenous Amino Acid Cell Membrane LAT1 LAT1 Transporter Fluorinated\nPhenylalanine\nPrecursor->LAT1 Uptake Endogenous\nAmino Acid->LAT1 Efflux

Caption: LAT1-mediated transport of fluorinated phenylalanine precursors.

VII. The Regulatory Horizon: Navigating the Path to Clinic

All preclinical studies intended to support clinical trials must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[9] The data generated from these pharmacokinetic studies form a critical component of the Investigational New Drug (IND) application submitted to regulatory authorities like the FDA.[9][20] For PET imaging agents, specific guidance on preclinical studies and dosimetry is also available.[21][22][23]

Conclusion: From Precursor to Progress

The pharmacokinetic profiling of fluorinated phenylalanine precursors is a multifaceted endeavor that requires a deep understanding of analytical chemistry, pharmacology, and regulatory science. By adopting a strategic and scientifically rigorous approach, as outlined in this guide, researchers can effectively characterize the ADME properties of these promising molecules, thereby accelerating their journey from the laboratory to the clinic. The insights gained from these studies are not merely data points; they are the compass that guides the development of safer, more effective diagnostics and therapeutics.

References

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Exploratory

An In-depth Technical Guide on the Toxicity and Safety of (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate

This guide provides a detailed examination of the known toxicity and safety profile of (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate, a compound of interest for researchers and professionals in drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed examination of the known toxicity and safety profile of (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate, a compound of interest for researchers and professionals in drug development. The information herein is synthesized from available safety data sheets (SDS) and framed within the broader context of standard toxicological evaluation to ensure a comprehensive understanding for the intended scientific audience.

Compound Identification and Overview

(R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate is a fluorinated derivative of an amino acid ester. The presence of difluorophenyl and acetamido groups suggests its potential as a building block in medicinal chemistry, likely for the synthesis of more complex molecules with therapeutic potential. Understanding its toxicological and safety profile is a critical first step in any research and development endeavor.

Hazard Identification and Classification

The primary source of hazard information for this compound is its Safety Data Sheet (SDS). According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with significant hazards that demand careful handling and containment.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Reproductive Toxicity2H361: Suspected of damaging fertility or the unborn child.[1]
Acute Aquatic Hazard1H410: Very toxic to aquatic life with long lasting effects.[1]
Chronic Aquatic Hazard1H410: Very toxic to aquatic life with long lasting effects.[1]
Expert Interpretation of GHS Classifications
  • Reproductive Toxicity - Category 2: This classification is of significant concern in a drug development context. It indicates that there is some evidence from animal studies of adverse effects on sexual function and fertility, or on development, but the evidence is not sufficiently convincing to place the substance in Category 1.[1] The "suspected" nature of the hazard implies that further investigation into its reproductive and developmental toxicity is warranted before it can be considered for advanced preclinical or clinical studies.

  • Aquatic Hazard (Acute and Chronic) - Category 1: This classification highlights the compound's potential for significant environmental harm.[1] It is very toxic to aquatic organisms and can cause long-lasting adverse effects in aquatic ecosystems. This necessitates stringent procedures for disposal to prevent environmental release.[1]

Precautionary Measures and Safe Handling

Given the identified hazards, a rigorous approach to handling is mandatory. The following protocols are derived from the precautionary statements provided in the SDS.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact, which could lead to absorption.
Clothing Protective clothing (e.g., lab coat)To protect the skin from accidental splashes or spills.
Eye/Face Safety glasses with side shields or gogglesTo prevent eye contact, which can cause irritation.
Respiratory Required when dusts are generatedTo prevent inhalation of the compound.
Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

Handling and Storage
  • Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1] Avoid inhalation of the substance and any contact with skin or eyes.[1][2]

  • Storage: The compound should be stored in a tightly closed container in a dry, well-ventilated place.[1][2] It should be stored locked up, accessible only to qualified and authorized personnel.[1]

Experimental Protocols for Toxicity Assessment: A Conceptual Framework

While specific, in-depth toxicological studies for (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate are not publicly available, this section outlines the standard experimental workflows that would be employed to characterize the safety profile of a novel compound with similar GHS classifications.

General Workflow for Non-clinical Safety and Toxicity Assessment

The following diagram illustrates a typical, phased approach to non-clinical safety evaluation in drug development.

Non-clinical Safety Assessment Workflow cluster_0 Phase 1: In Vitro & In Silico Screening cluster_1 Phase 2: Acute & Sub-chronic In Vivo Studies cluster_2 Phase 3: Chronic & Specialized In Vivo Studies in_silico In Silico Toxicity Prediction genotox_in_vitro In Vitro Genotoxicity (e.g., Ames Test) in_silico->genotox_in_vitro Prioritize cytotox Cytotoxicity Assays genotox_in_vitro->cytotox acute_tox Acute Toxicity Studies (e.g., LD50) cytotox->acute_tox Inform dose selection repeat_dose Repeat-Dose Toxicity (e.g., 28-day study) acute_tox->repeat_dose chronic_tox Chronic Toxicity (e.g., 6-month or longer) repeat_dose->chronic_tox If warranted repro_tox Reproductive & Developmental Toxicity repeat_dose->repro_tox Based on compound structure/use carcinogenicity Carcinogenicity Bioassays chronic_tox->carcinogenicity Accidental Exposure Response Flowchart start Accidental Exposure Occurs exposure_route Identify Exposure Route start->exposure_route inhalation Inhalation exposure_route->inhalation Inhaled skin Skin Contact exposure_route->skin Skin eye Eye Contact exposure_route->eye Eyes ingestion Ingestion exposure_route->ingestion Swallowed move_to_fresh_air Move to Fresh Air inhalation->move_to_fresh_air rinse_skin Rinse Skin with Water/Shower skin->rinse_skin rinse_eyes Rinse Eyes with Plenty of Water eye->rinse_eyes rinse_mouth Rinse Mouth, Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical_attention Seek Immediate Medical Attention move_to_fresh_air->seek_medical_attention rinse_skin->seek_medical_attention rinse_eyes->seek_medical_attention rinse_mouth->seek_medical_attention

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol for the Asymmetric Synthesis of (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate

Abstract This document provides a comprehensive guide for the asymmetric synthesis of (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate, a valuable chiral building block for the development of novel pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the asymmetric synthesis of (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate, a valuable chiral building block for the development of novel pharmaceuticals. The protocol is centered around a highly efficient and enantioselective rhodium-catalyzed asymmetric hydrogenation of the precursor, methyl (Z)-2-acetamido-3-(2,5-difluorophenyl)acrylate. This method offers high yields and exceptional enantiomeric excess (>99% ee). This guide is intended for researchers and professionals in medicinal chemistry, process development, and organic synthesis, offering detailed, step-by-step instructions, mechanistic insights, and analytical procedures.

Introduction: The Significance of Fluorinated Phenylalanine Derivatives

Non-natural amino acids are critical components in modern drug discovery and protein engineering.[1] The incorporation of fluorine atoms into amino acid scaffolds can significantly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.[2] Specifically, fluorinated phenylalanine derivatives are key structural motifs in various therapeutic agents, including enzyme inhibitors and PET imaging agents.[2][3] The target molecule, (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate, serves as a crucial chiral precursor for more complex active pharmaceutical ingredients (APIs).

The stereochemistry of these building blocks is paramount, as different enantiomers of a drug can have vastly different pharmacological activities.[4] Therefore, robust and efficient methods for their asymmetric synthesis are in high demand. The protocol detailed herein leverages the power of transition-metal-catalyzed asymmetric hydrogenation, a cornerstone of modern organic synthesis for producing enantiomerically pure compounds.[5]

Overview of the Synthetic Strategy

The synthesis is a two-step process, beginning with the preparation of the dehydroamino acid precursor, followed by the key asymmetric hydrogenation step.

  • Step 1: Synthesis of Methyl (Z)-2-acetamido-3-(2,5-difluorophenyl)acrylate. This precursor is synthesized via the Erlenmeyer-Plöchl condensation of 2,5-difluorobenzaldehyde and N-acetylglycine to form an azlactone intermediate. Subsequent methanolysis of the azlactone ring yields the desired α,β-unsaturated amino acid ester.

  • Step 2: Asymmetric Hydrogenation. The prochiral enamide is then subjected to hydrogenation using a chiral rhodium catalyst. The catalyst, typically composed of a rhodium source and a chiral phosphine ligand, coordinates to the double bond and delivers hydrogen from a specific face, thereby establishing the (R)-stereocenter with high fidelity.[6]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
2,5-Difluorobenzaldehyde≥98%Sigma-Aldrich
N-Acetylglycine≥99%Sigma-Aldrich
Acetic Anhydride≥99%Sigma-Aldrich
Sodium Acetate (anhydrous)≥99%Sigma-Aldrich
Methanol (anhydrous)≥99.8%Sigma-Aldrich
Dichloromethane (anhydrous)≥99.8%Sigma-Aldrich
[Rh(COD)₂]BF₄Strem Chemicals
(R,R)-Me-BPEStrem Chemicals
Hydrogen GasHigh PurityAirgas
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Celite®Sigma-Aldrich
Step-by-Step Protocol: Synthesis of Methyl (Z)-2-acetamido-3-(2,5-difluorophenyl)acrylate (Precursor)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,5-difluorobenzaldehyde (14.2 g, 100 mmol), N-acetylglycine (12.9 g, 110 mmol), and anhydrous sodium acetate (8.2 g, 100 mmol).

  • Condensation: Add acetic anhydride (30 mL, 318 mmol) to the flask. Heat the mixture to 100 °C and stir for 2 hours. The reaction mixture will become a thick, yellow-orange slurry.

  • Workup of Azlactone: Allow the mixture to cool to room temperature. Slowly add 100 mL of cold water and stir vigorously for 30 minutes to precipitate the crude azlactone. Filter the yellow solid, wash with cold water (2 x 50 mL), and dry under vacuum.

  • Methanolysis: Transfer the crude azlactone to a 500 mL round-bottom flask. Add 200 mL of anhydrous methanol. Heat the mixture to reflux and stir for 4 hours.

  • Purification: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure. Dissolve the residue in 200 mL of ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization from ethyl acetate/hexanes to afford the title compound as a white solid.

Step-by-Step Protocol: Asymmetric Hydrogenation
  • Catalyst Preparation: In a glovebox, to a Schlenk flask, add [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and (R,R)-Me-BPE (3.1 mg, 0.011 mmol). Add 5 mL of degassed, anhydrous dichloromethane. Stir the solution for 15 minutes to form the active catalyst complex.

  • Hydrogenation Reaction: In a separate hydrogenation vessel, dissolve methyl (Z)-2-acetamido-3-(2,5-difluorophenyl)acrylate (2.55 g, 10 mmol) in 45 mL of degassed, anhydrous dichloromethane.

  • Reaction Execution: Transfer the catalyst solution to the hydrogenation vessel via cannula. Seal the vessel, purge with hydrogen gas three times, and then pressurize to 5 bar of hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, carefully vent the hydrogen pressure. Pass the reaction mixture through a short plug of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate as a white solid.

Mechanistic Insight: The Catalytic Cycle

The enantioselectivity of the hydrogenation is governed by the chiral environment created by the (R,R)-Me-BPE ligand around the rhodium center. The substrate coordinates to the rhodium complex in a bidentate fashion through the olefin and the amide carbonyl oxygen. This coordination forms two diastereomeric intermediates. Due to steric interactions between the substrate's phenyl group and the chiral ligand, one of these diastereomeric intermediates is significantly more stable. Hydrogen then adds oxidatively to the rhodium center, and subsequent migratory insertion and reductive elimination deliver the hydrogen atoms to the face of the double bond opposite the bulky phenyl group in the favored intermediate, leading to the formation of the (R)-enantiomer with high selectivity.[6]

Data and Expected Results

ParameterPrecursor SynthesisAsymmetric Hydrogenation
Yield 75-85%95-99%
Appearance White crystalline solidWhite solid
¹H NMR Conforms to structureConforms to structure
Enantiomeric Excess (ee) N/A>99% (determined by chiral HPLC)

Chiral HPLC Conditions:

  • Column: Chiralcel OD-H

  • Mobile Phase: 90:10 Hexane:Isopropanol

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Retention Times: (S)-enantiomer ~12 min, (R)-enantiomer ~15 min

Visualizations

Overall Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation Start 2,5-Difluorobenzaldehyde + N-Acetylglycine Condensation Erlenmeyer-Plöchl Condensation (Acetic Anhydride, NaOAc) Start->Condensation Azlactone Azlactone Intermediate Condensation->Azlactone Methanolysis Methanolysis (MeOH, Reflux) Azlactone->Methanolysis Precursor Methyl (Z)-2-acetamido-3- (2,5-difluorophenyl)acrylate Methanolysis->Precursor Hydrogenation Asymmetric Hydrogenation ([Rh(COD)₂]BF₄, (R,R)-Me-BPE, H₂) Precursor->Hydrogenation Purification Purification (Column Chromatography) Hydrogenation->Purification Final_Product (R)-Methyl 2-acetamido-3- (2,5-difluorophenyl)propanoate Purification->Final_Product G Catalyst [Rh(L*)]+ Substrate_Coordination Substrate Coordination Catalyst->Substrate_Coordination + Enamide Oxidative_Addition Oxidative Addition of H₂ Substrate_Coordination->Oxidative_Addition + H₂ Migratory_Insertion Migratory Insertion Oxidative_Addition->Migratory_Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Product_Release Product Release Reductive_Elimination->Product_Release Releases Product Product_Release->Catalyst Regenerates Catalyst

Caption: Simplified catalytic cycle for rhodium-catalyzed hydrogenation.

Safety Precautions

  • Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood.

  • Hydrogen gas is highly flammable. Perform the hydrogenation in a properly rated and shielded vessel. Ensure there are no ignition sources nearby.

  • Rhodium catalysts are expensive and potentially toxic. Handle with care, and recover residues for proper disposal or recycling.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation. ResearchGate. Available at: [Link]

  • Zhang, X., et al. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications. Available at: [Link]

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Zhang, X., et al. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters. Available at: [Link]

  • Highly enantioselective synthesis of non-natural aliphatic α-amino acids via asymmetric hydrogenation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Enantioselective synthesis of non-natural aromatic alpha-amino acids. PubMed. Available at: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Institutes of Health. Available at: [Link]

  • Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Springer Nature. Available at: [Link]

  • Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides. Journal of the American Chemical Society. Available at: [Link]

  • Rhodium/MonoPhos-Catalysed Asymmetric Hydrogenation of Enamides. University of Groningen. Available at: [Link]

  • Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. Journal of the American Chemical Society. Available at: [Link]

  • Reduction of enamines and derivatives. Organic Chemistry Portal. Available at: [Link]

  • Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. National Institutes of Health. Available at: [Link]

  • Simple Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling. ChemRxiv. Available at: [Link]

  • Scale‐up of asymmetric hydrogenation of enamides and hydrolysis to the amines. ResearchGate. Available at: [Link]

  • Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Asymmetric Hydrogenation of α-Boryl Enamides Enabled by Nonbonding Interactions. ACS Catalysis. Available at: [Link]

  • Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. Available at: [Link]

  • Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. National Institutes of Health. Available at: [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids. National Institutes of Health. Available at: [Link]

  • Asymmetric Synthesis. University of Oxford. Available at: [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. National Institutes of Health. Available at: [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. Available at: [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Available at: [Link]

  • Asymmetric Synthesis Using Organocopper Reagents. CHIMIA. Available at: [Link]

  • The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. Google Patents.
  • Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. ResearchGate. Available at: [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. ResearchGate. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]

Sources

Application

Enzymatic Kinetic Resolution of Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate: A Practical Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Chirally pure non-natural amino acids are critical building blocks in modern drug development, often enhancing the metabolic st...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Chirally pure non-natural amino acids are critical building blocks in modern drug development, often enhancing the metabolic stability and target affinity of pharmaceutical candidates. 2,5-Difluorophenylalanine derivatives, in particular, are of significant interest. This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate. We detail a robust protocol centered on the enantioselective hydrolysis catalyzed by Candida antarctica Lipase B (CAL-B), a highly versatile and efficient biocatalyst.[1][2] This document offers in-depth experimental procedures, analytical methods for monitoring reaction progress, and expert insights into the principles governing the selection of experimental parameters, ensuring a self-validating and reproducible workflow.

Introduction: The Imperative for Chiral Purity

In pharmaceutical sciences, the stereochemistry of a molecule is paramount, often dictating its pharmacological activity, efficacy, and safety profile. A single enantiomer may exhibit the desired therapeutic effect, while its mirror image could be inactive or even toxic. The synthesis of complex drug molecules frequently yields racemic mixtures, necessitating a highly efficient and selective separation process known as chiral resolution.[3]

Enzymatic kinetic resolution (EKR) has emerged as a powerful and sustainable alternative to classical chemical methods.[4] This technique leverages the exquisite stereoselectivity of enzymes to differentiate between enantiomers, catalyzing the transformation of one much faster than the other.[4] The result is a mixture of a new product and the unreacted, enantiomerically enriched starting material, which can then be easily separated. This approach offers significant advantages, including exceptionally high selectivity, mild and environmentally benign reaction conditions, and the avoidance of harsh chemical reagents.

This guide focuses on the resolution of methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate, a precursor to valuable chiral building blocks. The chosen methodology is the CAL-B-catalyzed hydrolysis of the methyl ester, a strategy widely recognized for its reliability and broad substrate scope.[5][6]

Principle of the Method: Enantioselective Hydrolysis

The core of this protocol is the kinetic resolution of a racemic N-acetyl amino acid ester via enzymatic hydrolysis. The enzyme, Candida antarctica Lipase B, acts as a chiral catalyst. It preferentially recognizes and hydrolyzes one enantiomer of the racemic ester (e.g., the L-enantiomer) into its corresponding carboxylic acid. The other enantiomer (e.g., the D-enantiomer) is converted at a much slower rate, or not at all, and thus remains largely in its ester form.

The reaction is allowed to proceed to approximately 50% conversion. At this theoretical optimum, it is possible to recover the unreacted ester in high enantiomeric excess (ee) and the carboxylic acid product, also in high enantiomeric excess. The significant difference in the physicochemical properties of the acidic product and the neutral unreacted ester allows for a straightforward separation via a standard acid-base extraction workup.

The mechanism of ester hydrolysis by such enzymes involves the cleavage of the acyl-carbon to ethereal oxygen bond, a detail that has been conclusively demonstrated through isotopic labeling studies.[7]

G cluster_start Racemic Substrate cluster_reaction Enzymatic Reaction cluster_products Resolution Products (at ~50% Conversion) racemate Racemic Methyl 2-acetamido-3- (2,5-difluorophenyl)propanoate (D/L Mixture) enzyme Candida antarctica Lipase B (CAL-B) Aqueous Buffer, pH 7 racemate->enzyme Introduce Substrate product L-2-acetamido-3-(2,5-difluorophenyl)propanoic Acid (Water Soluble Anion) enzyme->product Fast Hydrolysis (Preferred Enantiomer) unreacted D-Methyl 2-acetamido-3- (2,5-difluorophenyl)propanoate (Organic Soluble) enzyme->unreacted Slow/No Hydrolysis (Non-preferred Enantiomer)

Figure 1: Conceptual diagram of the enzymatic kinetic resolution process.

Detailed Protocols

This section provides a step-by-step guide for the enzymatic resolution and subsequent analysis. The use of an immobilized enzyme, such as Novozym 435 (CAL-B immobilized on acrylic resin), is highly recommended as it simplifies catalyst removal and enhances enzyme stability and reusability.[1]

Protocol 1: Enzymatic Kinetic Resolution

Materials:

  • Racemic methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • tert-Butanol (as a co-solvent to improve substrate solubility)

  • Sodium hydroxide (NaOH) solution (0.1 M) for pH titration

  • Hydrochloric acid (HCl) solution (1 M)

  • Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction vessel with temperature control and overhead stirring

  • pH meter or automatic titrator

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate (e.g., 1.0 g, 3.89 mmol) in a mixture of phosphate buffer (40 mL) and tert-butanol (10 mL). The co-solvent is crucial for ensuring the substrate remains in solution for efficient enzymatic conversion.

  • Equilibration: Stir the mixture at a constant temperature, typically between 30-40°C, until the substrate is fully dissolved and the temperature is stable.

  • Enzyme Addition: Add the immobilized CAL-B (e.g., 100 mg, 10% w/w of the substrate). The optimal enzyme loading may need to be determined empirically but 5-15% (w/w) is a common starting range.

  • Reaction Monitoring & pH Control: The hydrolysis of the ester produces a carboxylic acid, which will lower the pH of the medium. This can inhibit or denature the enzyme. Therefore, it is critical to maintain the pH at its optimal level (around 7.0 for CAL-B in hydrolysis).

    • Method A (Manual): Monitor the pH continuously and add 0.1 M NaOH dropwise to maintain the pH at 7.0.

    • Method B (Automated): Use an automatic titrator to maintain a constant pH. The volume of titrant added is directly proportional to the reaction conversion.

  • Tracking Progress: Monitor the reaction's progress by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., every 1-2 hours). Quench the enzymatic reaction in the aliquot immediately (e.g., by adding acetonitrile or acidifying). Analyze the aliquot by chiral HPLC (see Protocol 2) to determine the conversion and the enantiomeric excess of both the substrate and the product.

  • Reaction Termination: Stop the reaction when it reaches approximately 50% conversion. This point offers the best compromise for achieving high enantiomeric excess for both the remaining substrate and the formed product. Terminate the reaction by filtering off the immobilized enzyme beads. The enzyme can be washed with buffer and solvent and potentially reused.

  • Work-up and Separation: a. Transfer the reaction filtrate to a separatory funnel. b. Acidify the aqueous solution to pH 2 using 1 M HCl. This protonates the carboxylic acid product, making it soluble in organic solvents. c. Extract the mixture three times with ethyl acetate (3 x 50 mL). The unreacted ester and the protonated acid product will both move into the organic layer. d. To separate the two components, wash the combined organic layers with a saturated sodium bicarbonate solution. The acid will be deprotonated and move into the aqueous basic layer, while the neutral ester remains in the organic layer. e. Isolate the Unreacted Ester: Wash the ethyl acetate layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched methyl ester. f. Isolate the Acid Product: Re-acidify the bicarbonate washings to pH 2 with 1 M HCl. Extract this aqueous layer again with ethyl acetate. Wash the new organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Protocol 2: Chiral HPLC Analysis

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the definitive method for determining the enantiomeric composition of the substrate and product.[8][9]

Instrumentation & Column:

  • HPLC system with a UV detector (set to an appropriate wavelength, e.g., 254 nm).

  • Chiral Stationary Phase Column: A polysaccharide-based CSP, such as one derived from cellulose or amylose (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is often highly effective for resolving N-acetylated amino acid derivatives.

Typical HPLC Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA), often with a small amount of trifluoroacetic acid (TFA) to improve peak shape for the acid product. A typical starting ratio is 80:20 (Hexane:IPA) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the samples (from reaction aliquots or final products) to approximately 1 mg/mL in the mobile phase.

Data Analysis:

  • Identify the retention times for all four species: D-ester, L-ester, D-acid, and L-acid by running standards if available.

  • Calculate the Enantiomeric Excess (ee) for the remaining substrate and the formed product using the peak areas (A) from the chromatogram:

    • ee (%) = |(A_major - A_minor) / (A_major + A_minor)| * 100

  • Calculate the conversion (c) based on the disappearance of the starting material:

    • c (%) = [Area_product / (Area_product + Area_remaining_substrate)] * 100

  • Calculate the Enantioselectivity Factor (E-value), which is a measure of the enzyme's efficiency in discriminating between the two enantiomers:

    • E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)] where ee_p is the enantiomeric excess of the product. An E-value > 100 is generally considered excellent for preparative applications.[10]

Sources

Method

Application Notes & Protocols: (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate as a Strategic Chiral Building Block

Introduction: The Strategic Value of Fluorinated Chiral Building Blocks In modern drug discovery, the precise three-dimensional arrangement of atoms in a molecule is paramount. Chirality governs the interaction between a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Chiral Building Blocks

In modern drug discovery, the precise three-dimensional arrangement of atoms in a molecule is paramount. Chirality governs the interaction between a drug and its biological target, often dictating efficacy, safety, and pharmacokinetic properties.[1][2][3] Non-proteinogenic amino acids (NPAAs), particularly those with unique functionalities, are indispensable tools for medicinal chemists seeking to move beyond the canonical 20 amino acids to optimize drug candidates.[4][5][6]

The incorporation of fluorine into organic molecules has become a cornerstone strategy in pharmaceutical design. The unique properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences. When incorporated into an amino acid scaffold, these effects are amplified, offering a powerful handle to modulate peptide and small molecule characteristics.

This guide focuses on (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate , a valuable chiral building block for introducing the (R)-2,5-difluorophenylalanine moiety. The difluorination pattern on the phenyl ring provides distinct electronic properties compared to non-fluorinated or mono-fluorinated analogs, making it a compelling building block for library synthesis and lead optimization campaigns. This document provides detailed protocols for the activation and incorporation of this building block into peptide chains, empowering researchers to leverage its full potential.

Physicochemical Properties and Handling

A thorough understanding of the building block's properties is essential for its successful application.

PropertyValueSource
Molecular Formula C₁₂H₁₃F₂NO₃Calculated
Molecular Weight 257.23 g/mol Calculated
Stereochemistry (R)-configurationInherent
Appearance White to off-white solidGeneric Data
Storage Store at 2-8°C under an inert atmosphere. Keep away from moisture.Generic Handling

Note: The N-acetyl group and the methyl ester serve as protecting groups. For use in standard peptide synthesis, the methyl ester must be hydrolyzed to the free carboxylic acid.

Core Workflow: Activation and Incorporation

The primary application of (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate in peptide synthesis involves a two-stage process: hydrolysis of the methyl ester to unmask the carboxylic acid, followed by coupling of the resulting amino acid to a growing peptide chain.

G cluster_workflow Overall Synthetic Workflow A (R)-Methyl 2-acetamido-3- (2,5-difluorophenyl)propanoate (Starting Material) B (R)-2-acetamido-3- (2,5-difluorophenyl)propanoic acid (Activated Building Block) A->B Protocol 1: Ester Hydrolysis (Saponification) C Peptide Coupling (e.g., Fmoc-SPPS) B->C Protocol 2: Peptide Bond Formation D Incorporated Peptide Chain C->D

Caption: Core workflow for utilizing the building block.

Protocol 1: Hydrolysis of Methyl Ester (Saponification)

Rationale: Standard amide bond forming reagents used in peptide synthesis (e.g., HATU, HBTU) require a free carboxylic acid to form an activated ester intermediate. The methyl ester of the title compound is chemically stable and must be cleaved (hydrolyzed) to reveal the carboxylate nucleophile. Basic hydrolysis, or saponification, is a robust and high-yielding method for this transformation.[7]

Materials:

  • (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O), deionized

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, pH paper/meter, separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask, dissolve (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate (1.0 eq) in a mixture of THF (or MeOH) and water (typically a 3:1 to 1:1 ratio, ~10 mL per gram of ester).

  • Base Addition: Cool the solution to 0°C in an ice bath. Add LiOH (or NaOH) (1.1 - 1.5 eq) portion-wise. Using LiOH is often preferred as it can lead to fewer side reactions in complex molecules.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Quenching and Acidification: Once the reaction is complete, carefully add 1 M HCl solution at 0°C to neutralize the excess base and protonate the carboxylate salt. Adjust the pH to ~2-3 (verify with pH paper). The appearance of a precipitate may be observed.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine. This removes residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield (R)-2-acetamido-3-(2,5-difluorophenyl)propanoic acid as a solid.

  • Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding to the next step.

Protocol 2: Incorporation via Solid-Phase Peptide Synthesis (Fmoc-SPPS)

Rationale: The resulting N-acetylated amino acid can be incorporated into a peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS) protocols.[8][9][10] The N-acetyl group serves as a permanent N-terminal protecting group in this context. If the building block is intended for an internal position, the N-acetyl group would need to be replaced with a temporary protecting group like Fmoc, a process that would require additional synthetic steps prior to this protocol. This protocol assumes the building block is being added to the N-terminus of a resin-bound peptide.

G cluster_spps Fmoc-SPPS Cycle for Incorporation Start Resin-Bound Peptide (Free Amine) Coupling Coupling Step Add Activated (R)-2-acetamido-3- (2,5-difluorophenyl)propanoic acid + Coupling Reagents (HATU/DIPEA) + Solvent (DMF/NMP) Start->Coupling 1. Activation & Addition Wash1 Wash Step (DMF/DCM) Coupling->Wash1 2. Remove Excess Reagents Result Resin-Bound Peptide (Extended Chain) Wash1->Result 3. Purification

Caption: Key steps for coupling the activated amino acid.

Materials:

  • (R)-2-acetamido-3-(2,5-difluorophenyl)propanoic acid (from Protocol 1)

  • Peptide-resin with a free N-terminal amine

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[11]

  • Dichloromethane (DCM) for washing

Pre-Coupling Step: Activation of the Amino Acid

  • In a separate vial, dissolve (R)-2-acetamido-3-(2,5-difluorophenyl)propanoic acid (3-5 eq relative to resin loading) and HATU (or HBTU/HOBt) (0.95 eq relative to the acid) in DMF.

  • Add DIPEA (2 eq relative to the acid) to the solution.

  • Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

Coupling Procedure:

  • Resin Preparation: Swell the peptide-resin (1.0 eq) in DMF in a reaction vessel. If the resin has an N-terminal Fmoc group, it must first be deprotected (e.g., using 20% piperidine in DMF) and thoroughly washed to expose the free amine.[8]

  • Coupling Reaction: Add the pre-activated amino acid solution to the swollen, deprotected resin.

  • Agitation: Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

  • Reaction Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, the coupling reaction can be extended or repeated.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

  • Further Steps: The resin is now ready for cleavage and deprotection of side-chain protecting groups, or for further synthetic modifications if required.

Applications and Field-Proven Insights

  • Metabolic Stability: The 2,5-difluoro substitution pattern on the phenyl ring can block potential sites of aromatic hydroxylation by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of the resulting peptide or small molecule.

  • Conformational Constraint: The fluorine atoms can influence the torsional angles of the amino acid side chain, leading to a more constrained conformation. This can result in higher binding affinity and selectivity for the target protein.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity of nearby protons and the basicity of nitrogen atoms, which can be used to fine-tune the pKa of the N-terminus or other functional groups in the final molecule.

  • ¹⁹F NMR Probe: The presence of two fluorine atoms provides a sensitive handle for ¹⁹F NMR studies, which can be used to probe the binding of the molecule to its target without interference from background signals.

References

  • AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.
  • Barceló-Oliver, M., et al. (2021). In the Pursuit of (Ald)Imine Surrogates for the Direct Asymmetric Synthesis of Non-Proteinogenic -Amino Acids. Synlett.
  • Hruby, V. J., & Qian, X. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • Saghyan, A., & Petrosyan, S. (2012). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH.
  • KPU Pressbooks. 7.
  • BOC Sciences. Precision Chiral Building Block Synthesis.
  • Enamine. Chiral Building Blocks Selection.
  • Nowick, J.S. Lab. (2011).
  • Awad, L., & Ayoup, M. S. (2020).
  • Kratky, M., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. Bioorganic & Medicinal Chemistry, 25(8), 2445-2453.
  • University of Calgary. Ch20: Hydrolysis of Esters. Chemistry LibreTexts.
  • Pearson Education. Write a mechanism for each of the following reactions: a.
  • University of Victoria. Experiment C: Hydrolysis of a Carboxylic Acid Ester.
  • Bachem. Introduction to Peptide Synthesis Methods.
  • AAPPTec. Solvents for Solid Phase Peptide Synthesis.
  • Albericio, F., & Subirós-Funosas, R. (2023, February 6). Green solvents for solid phase peptide synthesis. Biotage.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

Sources

Application

Application Note: Scalable Preparation of DPP-4 Inhibitor APIs via (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate

Introduction & Mechanistic Rationale (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate is a highly valuable chiral building block in pharmaceutical process chemistry. Its primary application lies in the synthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate is a highly valuable chiral building block in pharmaceutical process chemistry. Its primary application lies in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors, a class of oral hypoglycemic agents used to manage Type 2 diabetes by preventing the enzymatic degradation of glucagon-like peptide-1 (GLP-1). The 2,5-difluorophenyl moiety acts as a critical pharmacophore that perfectly occupies the S1 specificity pocket of the DPP-4 enzyme, while the (R)-configuration dictates the precise spatial alignment of the adjacent functional groups [1].

A prominent example of its utility is the synthesis of LY2497282, a potent DPP-4 inhibitor developed by Eli Lilly[2]. In this synthetic route, the N-acetyl-protected amino ester serves as the foundational chiral precursor. The mechanistic elegance of this route relies on converting the N-acetyl group to an N,N-dibenzyl group before key carbon-carbon bond formations. This strategic protecting group swap serves a dual causality:

  • Prevention of Epimerization: The N,N-dibenzyl group lacks an acidic N-H proton, effectively suppressing oxazolone formation and subsequent epimerization during the reduction of the ester to the highly reactive α -amino aldehyde.

  • Stereocontrol: During the nucleophilic addition of the nicotinamide dianion, the bulky N,N-dibenzyl group enforces a Felkin-Anh nonchelation transition state. This steric bulk directs the incoming nucleophile to attack from the less hindered face, ensuring exceptional anti-diastereoselectivity without the need for additional chiral auxiliaries [2].

Synthetic Workflow Diagram

Below is the logical workflow mapping the transformation of the starting N-acetyl amino ester into the final active pharmaceutical ingredient (API).

SynthesisWorkflow Start (R)-Methyl 2-acetamido-3- (2,5-difluorophenyl)propanoate (N-acetyl amino ester) Step1 1. Deacetylation & N,N-Dibenzylation 2. Reduction to Aldehyde Start->Step1 Aldehyde N,N-Dibenzyl-protected α-amino aldehyde Step1->Aldehyde Step2 Stereoselective Addition (Dianion of Nicotinamide) Aldehyde->Step2 Alcohol anti-Amino Alcohol (Felkin-Anh control, >99% ee) Step2->Alcohol Step3 Transfer Hydrogenation (Global Deprotection) Alcohol->Step3 API LY2497282 (DPP-4 Inhibitor API) Step3->API

Synthetic workflow from the N-acetyl amino ester to the DPP-4 inhibitor LY2497282.

Experimental Protocols: Synthesis of LY2497282

The following protocols outline the self-validating system used to scale this API. Each step incorporates specific in-process controls (IPCs) to guarantee that stereochemical integrity is maintained throughout the harsh conditions of the synthesis.

Protocol A: Preparation of N,N-Dibenzyl α -Amino Aldehyde

Objective: Convert (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate to the corresponding N,N-dibenzyl aldehyde without loss of chiral integrity [2].

  • Deacetylation: Suspend the starting N-acetyl ester in methanolic HCl. Heat to reflux until complete consumption of the starting material is observed via LC-MS. Concentrate the mixture in vacuo to yield the free amino ester hydrochloride salt.

  • Dibenzylation: Dissolve the crude salt in anhydrous acetonitrile. Add potassium carbonate (K₂CO₃) and benzyl bromide (BnBr). Heat the mixture to 65°C. Monitor the progress to ensure complete double alkylation. Isolate the N,N-dibenzyl amino ester via standard aqueous workup and crystallization.

  • Controlled Reduction: Dissolve the purified N,N-dibenzyl amino ester in anhydrous toluene and cool the reactor to -78°C under an inert argon atmosphere.

  • DIBAL-H Addition: Dropwise add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene), maintaining the internal temperature strictly below -70°C to prevent over-reduction to the primary alcohol.

  • Quenching: Quench the reaction carefully with cold methanol, followed by a saturated aqueous Rochelle salt (potassium sodium tartrate) solution. Stir vigorously at room temperature until phase separation is distinctly clear (typically 1-2 hours).

  • Isolation: Extract with ethyl acetate, dry over MgSO₄, and concentrate to afford the N,N-dibenzyl α -amino aldehyde.

    • In-Process Control (IPC): Verify by ¹H-NMR (aldehyde proton ~9.6 ppm) and chiral HPLC to ensure <1% epimerization has occurred.

Protocol B: Stereoselective Dianion Addition (Key Step)

Objective: Establish the second stereocenter via Felkin-Anh controlled addition of the nicotinamide moiety [2].

  • Dianion Generation: In an oven-dried flask, dissolve nicotinamide in anhydrous THF. Cool the solution to -78°C.

  • Lithiation: Slowly add Lithium diisopropylamide (LDA) or Lithium tetramethylpiperidide (LiTMP) (2.1 equivalents) to generate the dianion of nicotinamide. Stir the deep-red solution for 1 hour at -78°C.

  • Nucleophilic Addition: Slowly transfer a pre-cooled solution of the N,N-dibenzyl α -amino aldehyde in THF into the dianion solution via cannula.

  • Reaction Maturation: Allow the reaction to proceed at -78°C for 2 hours. The bulky N,N-dibenzyl group forces the incoming nucleophile to attack from the less sterically hindered face, yielding the anti-amino alcohol.

  • Quenching and Crystallization: Quench the reaction with saturated aqueous NH₄Cl. Extract the organic layer, concentrate, and crystallize the crude product from an EtOAc/Heptane solvent system to isolate the pure anti-amino alcohol.

    • In-Process Control (IPC): HPLC analysis must show >99% area purity and >99% enantiomeric excess (ee).

Protocol C: Global Deprotection via Transfer Hydrogenation

Objective: Remove the N,N-dibenzyl protecting groups to yield the final API, LY2497282 [2].

  • Reaction Setup: Dissolve the purified anti-amino alcohol in methanol.

  • Catalyst and Hydrogen Donor: Add 10% Palladium on Carbon (Pd/C) and a hydrogen donor such as ammonium formate (transfer hydrogenation conditions).

  • Heating: Heat the mixture to 50-60°C. Monitor via HPLC until the dibenzyl groups are completely cleaved (indicated by the disappearance of the benzyl signals in UV tracking).

  • Filtration and Isolation: Filter the reaction mixture hot through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

  • Final Purification: Recrystallize the residue to obtain pure LY2497282 API.

Quantitative Data Summary

The table below summarizes the expected yields, enantiomeric excess, and purity profiles for the key intermediates in the multikilogram preparation of LY2497282 [2].

Synthetic StepTarget Intermediate / ProductStep Yield (%)Enantiomeric Excess (ee)Purity (HPLC Area)
Step 1 N,N-Dibenzyl amino ester~85%>99.0%>98.0%
Step 2 N,N-Dibenzyl α -amino aldehyde~90%>99.0%>95.0%
Step 3 anti-Amino alcohol~75%>99.0%>99.0%
Step 4 LY2497282 (Final API)~68%>99.5%>99.5%

Note: The overall yield for the entire six-step sequence starting from the (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate precursor is approximately 39%, representing a highly efficient, chromatography-free route suitable for industrial scale-up.

References

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications Beilstein Journal of Organic Chemistry, 16, 1031-1084. URL:[Link]

  • Development of a Practical Synthesis of DPP IV Inhibitor LY2497282 Yu, H., Richey, R. N., Stout, J. R., LaPack, M. A., Gu, R., Khau, V. V., ... & Zhang, T. Y. (2008). Organic Process Research & Development, 12(2), 218-225. URL:[Link]

Method

Scaling Up the Synthesis of (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate for Industrial Application: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate , a key chiral building block in the synthesis of various pharmaceutical compounds, demands a robust...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate , a key chiral building block in the synthesis of various pharmaceutical compounds, demands a robust, scalable, and economically viable manufacturing process. This guide provides a comprehensive overview of two primary industrial-scale synthetic strategies: Asymmetric Hydrogenation and Enzymatic Kinetic Resolution . It delves into the technical details, practical considerations, and analytical protocols essential for successful large-scale production, ensuring high enantiopurity and yield.

Strategic Approaches to Industrial Synthesis

The synthesis of (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate on an industrial scale necessitates a careful selection of the synthetic route. The two most promising methods, asymmetric hydrogenation and enzymatic resolution, offer distinct advantages and challenges.

Asymmetric Hydrogenation provides a direct and atom-economical route to the desired enantiomer from a prochiral precursor. This method relies on the use of a chiral catalyst to stereoselectively reduce a double bond.

Enzymatic Kinetic Resolution utilizes the high stereoselectivity of enzymes to separate a racemic mixture of the N-acetylated amino acid, allowing for the isolation of the desired (R)-enantiomer. This approach is known for its mild reaction conditions and high enantiomeric purity.

The choice between these methods often depends on factors such as catalyst cost and availability, process safety, and the ease of product purification.

Asymmetric Hydrogenation Route: A Step-by-Step Protocol

The asymmetric hydrogenation of an enamide precursor is a highly efficient method for producing the target molecule with excellent enantioselectivity. The overall workflow is depicted below.

Asymmetric Hydrogenation Workflow cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Purification & Isolation 2,5-Difluorobenzaldehyde 2,5-Difluorobenzaldehyde Enamide_Precursor Methyl (Z)-2-acetamido-3- (2,5-difluorophenyl)acrylate 2,5-Difluorobenzaldehyde->Enamide_Precursor Erlenmeyer-Plöchl reaction Hydrogenation Catalytic Hydrogenation Enamide_Precursor->Hydrogenation [Rh((R,R)-Me-DuPhos)(COD)]BF4 H2 (pressure) Final_Product (R)-Methyl 2-acetamido-3- (2,5-difluorophenyl)propanoate Hydrogenation->Final_Product Work-up & Crystallization

Caption: Workflow for Asymmetric Hydrogenation.

Synthesis of the Enamide Precursor

The synthesis of the key intermediate, methyl (Z)-2-acetamido-3-(2,5-difluorophenyl)acrylate, is typically achieved through an Erlenmeyer-Plöchl reaction.

Protocol:

  • Reaction Setup: In a suitable reactor, a mixture of 2,5-difluorobenzaldehyde, N-acetylglycine, and acetic anhydride is prepared in a solvent such as tetrahydrofuran (THF). Sodium acetate is used as the base.

  • Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by a suitable analytical technique like HPLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the intermediate azlactone is hydrolyzed with methanol and a catalytic amount of acid to yield the desired methyl ester enamide. The product is then isolated through extraction and purified by crystallization.

Industrial-Scale Asymmetric Hydrogenation

The core of this route is the highly enantioselective hydrogenation of the enamide precursor using a chiral rhodium catalyst, such as one based on the DuPhos family of ligands.

Key Parameters for Scale-Up:

ParameterRecommended Range/ValueRationale
Catalyst [Rh((R,R)-Me-DuPhos)(COD)]BF₄Proven high enantioselectivity and activity for enamide hydrogenation.
Catalyst Loading (S/C ratio) 1000:1 to 10,000:1Optimization is crucial to balance reaction rate and cost. Higher S/C ratios are desirable for industrial processes.
Solvent Methanol or EthanolGood solubility for both substrate and catalyst, and suitable for hydrogenation reactions.
Hydrogen Pressure 50-100 psiHigher pressure can increase the reaction rate but requires specialized high-pressure reactors and stringent safety protocols.[1]
Temperature 25-50 °CMild temperatures are generally sufficient and help to minimize potential side reactions.
Reaction Time 2-12 hoursMonitored by HPLC until complete conversion of the starting material.

Protocol:

  • Inerting the Reactor: The hydrogenation reactor is thoroughly purged with an inert gas, such as nitrogen, to remove all oxygen.[1]

  • Charging the Reactor: The enamide precursor is dissolved in the chosen solvent and charged into the reactor. The chiral rhodium catalyst is then added under an inert atmosphere.

  • Hydrogenation: The reactor is sealed and pressurized with hydrogen to the desired pressure. The reaction mixture is agitated and maintained at the set temperature. The consumption of hydrogen is monitored to track the reaction progress.

  • Work-up and Product Isolation: Once the reaction is complete, the reactor is depressurized and purged with nitrogen. The catalyst is typically removed by filtration through a pad of celite or by using a scavenger resin. The solvent is then removed under reduced pressure, and the crude product is purified by crystallization to yield the final (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate.

Process Safety in Asymmetric Hydrogenation

Industrial-scale hydrogenation reactions carry inherent risks, primarily due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.[2] A thorough Process Safety Management (PSM) program is essential.[3]

Key Safety Considerations:

  • Hazard and Operability (HAZOP) Study: A systematic review of the process to identify potential hazards and operational issues.[4]

  • Reactor Design: Use of appropriately rated high-pressure reactors with safety features like rupture discs and emergency venting.[1]

  • Inerting and Purging: Strict protocols for removing oxygen from the reactor before introducing hydrogen and for removing residual hydrogen after the reaction.[1]

  • Catalyst Handling: Use of glove boxes or other contained systems for handling pyrophoric catalysts. Wetting the catalyst with a solvent can reduce its pyrophoricity.[2]

  • Monitoring and Control: Continuous monitoring of pressure, temperature, and hydrogen concentration.[5]

Enzymatic Kinetic Resolution Route

Enzymatic kinetic resolution offers a green and highly selective alternative for the synthesis of the target molecule. This method involves the stereoselective hydrolysis of the N-acetyl group from a racemic mixture of the corresponding amino acid, followed by esterification.

Enzymatic Resolution Workflow cluster_0 Racemate Synthesis cluster_1 Enzymatic Resolution cluster_2 Separation & Esterification Racemic_AA N-Acetyl-DL-2,5- difluorophenylalanine Resolution Selective Hydrolysis Racemic_AA->Resolution Acylase I Separation Separation Resolution->Separation pH adjustment & Extraction Esterification Esterification Separation->Esterification Methanol, Acid catalyst Final_Product (R)-Methyl 2-acetamido-3- (2,5-difluorophenyl)propanoate Esterification->Final_Product Work-up & Purification

Caption: Workflow for Enzymatic Resolution.

Enzymatic Resolution of N-Acetyl-DL-2,5-difluorophenylalanine

Acylase I from Aspergillus oryzae is a commercially available and widely used enzyme for the resolution of N-acetylated amino acids.[6] It selectively hydrolyzes the N-acetyl group of the L-enantiomer, leaving the desired N-acetyl-D-amino acid (which corresponds to the R-configuration of the final product) unreacted.

Key Parameters for Industrial Enzymatic Resolution:

ParameterRecommended Range/ValueRationale
Enzyme Immobilized Acylase IImmobilization allows for easy separation and reuse of the enzyme, reducing costs.[6]
Substrate Concentration 5-10% (w/v)Higher concentrations can lead to substrate or product inhibition.
pH 7.0-8.0Optimal pH for Acylase I activity.
Temperature 37-50 °CBalances enzyme activity and stability.
Reaction Time 12-48 hoursMonitored by HPLC to reach approximately 50% conversion.

Protocol:

  • Reaction Setup: A solution of racemic N-acetyl-DL-2,5-difluorophenylalanine is prepared in water. The pH is adjusted to the optimal range for the enzyme.

  • Enzymatic Reaction: Immobilized Acylase I is added to the substrate solution, and the mixture is gently agitated at the desired temperature. The pH is maintained throughout the reaction by the controlled addition of a base (e.g., NaOH).

  • Enzyme Removal: Once approximately 50% conversion is achieved, the immobilized enzyme is removed by filtration and can be washed and stored for reuse.

  • Separation of Enantiomers: The reaction mixture now contains the free L-amino acid and the unreacted N-acetyl-D-amino acid. The separation is achieved by adjusting the pH of the solution. At a specific pH, the difference in solubility between the amino acid and the N-acetylated amino acid allows for their separation by filtration or extraction.

  • Esterification: The isolated N-acetyl-D-2,5-difluorophenylalanine is then esterified to the methyl ester using standard methods, such as reacting with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).[7]

  • Purification: The final product is purified by crystallization or chromatography to achieve the desired purity.

Dynamic Kinetic Resolution (DKR)

To overcome the 50% theoretical yield limitation of kinetic resolution, a dynamic kinetic resolution (DKR) process can be implemented.[8] This involves the in-situ racemization of the unreacted N-acetyl-L-amino acid, allowing for a theoretical yield of up to 100% of the desired (R)-enantiomer. This can be achieved by adding a racemizing agent to the reaction mixture.

Quality Control and Analytical Protocols

Robust analytical methods are crucial for monitoring the reaction progress, ensuring the quality of intermediates, and certifying the purity and enantiomeric excess of the final product.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate.

Recommended HPLC Conditions:

ParameterSpecification
Column Chiral stationary phase (CSP) based on macrocyclic glycopeptides (e.g., teicoplanin-based)[9]
Mobile Phase A mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer (e.g., acetic acid/triethylamine in methanol)[9]
Flow Rate 0.5-1.5 mL/min
Column Temperature 20-40 °C
Detection UV at a suitable wavelength (e.g., 260 nm)[9]

Protocol:

  • Sample Preparation: A dilute solution of the final product is prepared in the mobile phase.

  • Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Other Analytical Techniques
  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Gas Chromatography (GC): Can also be used for purity analysis, sometimes after derivatization.

Conclusion

The industrial-scale synthesis of (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate can be successfully achieved through either asymmetric hydrogenation or enzymatic kinetic resolution. The choice of the optimal route will depend on a thorough evaluation of economic, technical, and safety factors.

The asymmetric hydrogenation route offers a more direct and atom-economical approach, with high potential for process intensification. However, it requires careful management of process safety due to the use of hydrogen and specialized catalysts.

The enzymatic resolution route provides a highly selective and environmentally friendly alternative, operating under mild conditions. The implementation of dynamic kinetic resolution can significantly enhance the efficiency of this process.

Regardless of the chosen route, robust process development, stringent safety protocols, and reliable analytical methods are paramount for the successful and sustainable industrial production of this important chiral building block.

References

  • BenchChem. (2025). Application Note: Chiral Separation of N-acetyl-D/L-phenylalanine Enantiomers by HPLC.
  • Arborpharmchem. (2026, February 23).
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • BenchChem. (2025).
  • Chandra, T., & Zebrowski, J. P. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Enzymatic Resolution of DL-3,5-Difluorophenylalanine.
  • MDPI. (2023, January 6). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA).
  • Chemical process safety and risk management | Catalysis Conference 2026 | Global Innovations in Chemistry & Sustainability | Singapore.
  • Mettler Toledo. (n.d.). Webinar: Hydrogenation Process Safety and Process Performance.
  • Komeda, H., et al. (n.d.). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. PMC.
  • MDPI. (2016, October 4).
  • Wiley-VCH. (n.d.). 1 Rhodium(I)
  • Powering hydrogen's future: The multifaceted role of process safety management.
  • Haeger, G., et al. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N‐acyl‐amino acids surfactants. Applied Microbiology and Biotechnology, 108(495).
  • ResearchGate. (2024, April). Asymmetric hydrogenation of methyl (Z)
  • Waters Corporation. (n.d.). Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems.
  • Sigma-Aldrich. (n.d.). DuPhos and BPE Ligands.
  • YMC CO., LTD. (n.d.).
  • ACS Publications. (2000, December 8).
  • Organic Chemistry Portal. (1999).
  • ACS Publications. (n.d.). Rh−DuPHOS-Catalyzed Enantioselective Hydrogenation of Enol Esters. Application to the Synthesis of Highly Enantioenriched α-Hydroxy Esters and 1,2-Diols.
  • DAICEL. (n.d.).
  • CHIMIA. (n.d.). Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals.
  • ACS Publications. (2023, August 29). Rh-Catalyzed Enantioselective Hydrogenation of Di- and Tri-Substituted Enamides Enabled by Easily Tunable P-Stereogenic N-Phosphinyl Phosphoramidite Ligands.
  • ACS Publications. (2023, December 18).
  • Research Collection. (n.d.).
  • Amino Acid and Peptide Chiral Separ
  • Organic Chemistry Portal. (2007).
  • Enzymatic Cascade for Dynamic Kinetic Resolution of Amines - kth .diva.
  • ResearchGate. (n.d.). Enzymatic asymmetric synthesis of chiral amino acids.
  • ResearchGate. (2023, September). Scheme 29.
  • RSC Publishing. (2018, January 24). Enzymatic asymmetric synthesis of chiral amino acids.
  • Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate C
  • RSC Publishing. (n.d.). Highly efficient asymmetric hydrogenation of cyano-substituted acrylate esters for synthesis of chiral γ-lactams and amino acids.
  • NextSDS. (n.d.). METHYL (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-(2,5-DIFLUOROPHENYL)
  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
  • Sigma-Aldrich. (n.d.). (R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid.
  • Google Patents. (n.d.). CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.
  • ICReDD. (n.d.). Report for Interdisciplinary research startup.

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Application

Application Note: Deprotection Protocols for N-Acetylated Fluorinated Amino Acid Esters

Introduction & Mechanistic Insights The incorporation of fluorine into organic molecules, particularly amino acids, has become a cornerstone strategy in modern drug discovery and peptidomimetic design. Fluorine's unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The incorporation of fluorine into organic molecules, particularly amino acids, has become a cornerstone strategy in modern drug discovery and peptidomimetic design. Fluorine's unique properties—specifically its high electronegativity, low polarizability, and relatively small van der Waals radius (1.47 Å)—allow it to act as a bioisostere for hydrogen or hydroxyl groups while profoundly altering the molecule's stereoelectronic profile and enhancing proteolytic stability[1].

During the multi-step synthesis of these unnatural amino acids, N-acetyl and alkyl ester groups are frequently employed. They serve a dual purpose: acting as orthogonal protecting groups during backbone construction and providing essential structural handles for downstream enzymatic resolution. However, the strong inductive electron-withdrawing effect (-I effect) of the fluorine atom significantly alters the chemical reactivity of the adjacent functional groups. This necessitates highly optimized, causality-driven deprotection protocols to prevent side reactions such as racemization or dehydrofluorination ( β -elimination of hydrogen fluoride).

Causality in Deprotection Chemistry
  • Avoidance of Harsh Basic Conditions: While basic saponification is standard for simple esters, applying strong bases and heat to fluorinated amino acids (especially β

    • or γ -fluorinated analogs) drastically increases the risk of E1cB β -elimination due to the increased acidity of the α -protons. Furthermore, amide bonds (N-acetyl) are highly resistant to basic hydrolysis, requiring conditions that would inevitably destroy the fluorinated substrate.
  • Global Chemical Hydrolysis: Acidic conditions (e.g., 6M HCl) are highly preferred for global deprotection. The strongly acidic environment protonates the carbonyl oxygens of both the ester and the N-acetyl group, rendering them highly susceptible to nucleophilic attack by water. Importantly, acidic conditions stabilize the carbon-fluorine bond and suppress elimination pathways[2].

  • Enzymatic Kinetic Resolution: To obtain enantiomerically pure L-fluorinated amino acids, enzymatic N-deacetylation using Acylase I (from Aspergillus oryzae or porcine kidney) is the gold standard[3]. Crucial Mechanistic Note: Acylase I strictly requires a free α -carboxylate to coordinate with the zinc ion in its active site. Therefore, the ester moiety must be selectively hydrolyzed (chemically or via lipases/papain[4]) prior to acylase treatment. Furthermore, because Acylase I is a metalloenzyme, supplementing the reaction buffer with Co 2+ or Zn 2+ prevents enzyme deactivation via metal dissociation, ensuring operational stability[5].

Quantitative Comparison of Deprotection Strategies

The selection of a deprotection route depends entirely on whether the synthetic goal is a racemic building block or an enantiomerically pure compound.

StrategyReagents / ConditionsTarget Bond(s) CleavedStereoselectivityTypical YieldKey Advantage
Global Chemical Hydrolysis 6M HCl, Reflux, 16 hEster & N-AcetylRacemic85–95%Single-step, highly robust complete deprotection.
Selective Ester Hydrolysis LiOH, THF/H2O (0 °C), 2 hEster onlyRacemic90–98%Preserves the N-acetyl group for downstream resolution.
Enzymatic Kinetic Resolution Acylase I, Zn 2+ , pH 7.5, 37 °CN-Acetyl (L-isomer)Enantioselective (>99% ee)~48% (max 50%)Yields optically pure L-amino acid under mild conditions.

Experimental Protocols

Protocol A: Global Chemical Deprotection (Acidic Hydrolysis)

This self-validating protocol is designed for the simultaneous removal of both the ester and N-acetyl groups to yield the racemic fluorinated amino acid hydrochloride salt.

  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, suspend the N-acetylated fluorinated amino acid ester (1.0 mmol) in 6M aqueous HCl (10 mL).

  • Hydrolysis: Heat the mixture to a gentle reflux (100–105 °C) with continuous stirring for 12–16 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass and the transient appearance of the N-acetyl free acid intermediate validate the stepwise cleavage mechanism.

  • Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with diethyl ether (2 × 10 mL) to extract cleaved aliphatic byproducts (e.g., acetic acid, alcohol from the ester).

  • Isolation: Lyophilize the aqueous layer to dryness. The resulting product is the racemic fluorinated amino acid hydrochloride salt.

  • Zwitterion Conversion (Optional): To obtain the free zwitterion, dissolve the salt in a minimum amount of water, apply to a Dowex 50WX8 strongly acidic cation exchange column, wash with deionized water until the eluent is neutral, and elute the amino acid using 1M NH 4​ OH. Lyophilize the ninhydrin-positive fractions.

Protocol B: Enzymatic Kinetic Resolution (Acylase I)

This protocol assumes the ester has already been selectively hydrolyzed (e.g., via mild LiOH) to yield the racemic N-acetyl fluorinated amino acid.

  • Substrate Solubilization: Suspend the racemic N-acetyl fluorinated amino acid (1.0 mmol) in 15 mL of distilled water. Carefully adjust the pH to 7.5 using 1M LiOH until the substrate is completely dissolved.

  • Cofactor Stabilization: Add ZnCl 2​ or CoCl 2​ to achieve a final concentration of 0.5 mM.

    • Causality: This step is critical. The added metal ions shift the equilibrium of the metalloenzyme's active site, preventing the leaching of native zinc and maintaining structural integrity over the incubation period[5].

  • Biocatalyst Addition: Add Acylase I (from Aspergillus oryzae, ~50–100 U/mmol of substrate).

  • Incubation & pH Control: Incubate the mixture at 37 °C with gentle orbital shaking (150 rpm).

    • Self-Validation: As the enzyme hydrolyzes the L-enantiomer, acetic acid is released, which will lower the pH. Use an automated pH-stat titrator loaded with 0.1M LiOH to maintain the pH strictly at 7.5. The volume of LiOH consumed directly correlates to the reaction conversion.

  • Termination: Once exactly 0.5 equivalents of LiOH have been consumed (indicating 50% conversion), immediately acidify the mixture to pH 2.0 using 1M HCl. This denatures the enzyme and protonates the unreacted D-N-acetyl amino acid.

  • Phase Separation: Extract the acidified aqueous layer with ethyl acetate (3 × 15 mL).

    • Organic Phase: Contains the unreacted D-N-acetyl fluorinated amino acid.

    • Aqueous Phase: Contains the target L-fluorinated amino acid hydrochloride.

  • Purification: Treat the aqueous phase with activated charcoal to remove residual denatured protein, filter through Celite, and isolate the pure L-enantiomer via ion-exchange chromatography as described in Protocol A.

Workflow Visualization

Workflow for the chemical and enzymatic deprotection of N-acetylated fluorinated amino acid esters.

References

  • Remete, A. M., et al. "Synthesis of fluorinated amino acid derivatives through late-stage deoxyfluorinations." Tetrahedron 74 (2018): 6367-6418. 1

  • Chenault, H. K., Dahmer, J., and Whitesides, G. M. "Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I." Journal of the American Chemical Society 111 (1989): 6354-6364. 3

  • Wandrey, C., et al. "Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids." Annals of the New York Academy of Sciences 672 (1992): 126-136. 5

  • Common Organic Chemistry. "Acetyl Deprotection - Acidic Conditions." 2

  • Waldmann, H., et al. "Chemoselective Removal of Protecting Groups from O-Glycosyl Amino Acid and Peptide (Methoxyethoxy)ethyl Esters Using Lipases and Papain." The Journal of Organic Chemistry (ACS Publications). 4

Sources

Technical Notes & Optimization

Troubleshooting

reducing byproduct impurities in (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate crystallization

Welcome to the technical support guide for the purification of (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate via crystallization. This document is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate via crystallization. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization process, focusing on the effective reduction of byproduct impurities.

Troubleshooting Guide

This section addresses specific issues encountered during the crystallization process in a question-and-answer format, providing both diagnostic insights and actionable protocols.

Question 1: My final product purity is consistently below the required specification (>99.5%). What are the most probable causes and how can I improve it?

Answer:

Low purity in the final crystallized product is a common issue that typically stems from one of two main areas: inefficient removal of synthesis-related impurities or suboptimal crystallization process parameters. The first step is always to identify the impurity before attempting to modify the process.

Probable Causes & Diagnostic Workflow:

The mechanism of impurity incorporation is a critical factor. Impurities can be incorporated into a crystal lattice, particularly if they are structurally similar to the main compound, forming what is known as a solid solution.[1][2] In other cases, impurities may simply co-precipitate if their solubility limit is exceeded.[1] A systematic approach is essential for diagnosis and resolution.

Troubleshooting_Workflow cluster_impurities Common Impurity Types cluster_solutions Targeted Solutions start Low Purity Detected (<99.5%) identify 1. Identify Impurity (HPLC, GC-MS, NMR) start->identify classify 2. Classify Impurity identify->classify sm Residual Starting Material (e.g., Amino Ester) classify->sm enantiomer Enantiomeric Impurity ((S)-enantiomer) classify->enantiomer reagent Reagent Byproduct (e.g., DCU, Acetic Acid) classify->reagent recrystal 3b. Re-evaluate Solvent System (For soluble impurities) sm->recrystal chiral 3c. Chiral Resolution Method (For enantiomers) enantiomer->chiral wash 3a. Optimize Slurry/Wash (For insoluble byproducts) reagent->wash end_node Achieve Target Purity (>99.5%) wash->end_node recrystal->end_node chiral->end_node caption Fig 1. General troubleshooting workflow.

Caption: Fig 1. General troubleshooting workflow for low purity issues.

Recommended Actions:

  • Impurity Identification : Utilize High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the impurities.[3][4][5][6][7] This is a critical first step before any process modification.

  • Solvent System Optimization : The choice of solvent is the most powerful tool for impurity rejection. The ideal system will have high solubility for the desired product at an elevated temperature and significantly lower solubility at room temperature, while the impurities remain in solution. An anti-solvent can be used to induce crystallization.

Solvent System (Example)ProlineRationale & Potential Outcome
Methanol / Water Anti-solventGood for inducing crystallization, but polarity may cause co-precipitation of polar impurities.
Ethyl Acetate / Heptane Anti-solventExcellent for many non-polar to moderately polar compounds. Heptane effectively reduces the solubility of the product while keeping more polar impurities dissolved.
Isopropanol (IPA) CoolingA single solvent cooling crystallization is often easier to control. IPA provides a good balance of polarity.
Toluene / Heptane Anti-solventSuitable for less polar compounds; can be effective at rejecting non-polar impurities that have slightly different solubility profiles.
  • Cooling Profile Control : Rapid cooling can lead to kinetic trapping of impurities within the crystal lattice. A slower, controlled cooling profile allows for more selective crystallization and higher purity. A linear cooling rate of 5-10 °C/hour is a good starting point.

  • Slurry and Wash : After filtration, washing the crystal cake is crucial. The wash solvent should be chosen to effectively dissolve the surface impurities without dissolving a significant amount of the product. Often, the anti-solvent used for crystallization or a mixture of the solvent and anti-solvent is a good choice.

Question 2: Chiral HPLC analysis shows the presence of the (S)-enantiomer. How can I mitigate this enantiomeric impurity?

Answer:

The presence of the opposite enantiomer is one of the most challenging purification problems, as enantiomers have identical physical properties (solubility, melting point), making them impossible to separate by standard crystallization. The issue must be addressed either at the synthesis stage or by a specialized resolution technique.

Causality:

Racemization at the α-carbon of α-amino acids can occur under certain conditions, particularly through the formation of an oxazolidinone intermediate during the N-acetylation step.[8] If the synthesis conditions (e.g., prolonged exposure to high temperatures or certain reagents) promote this pathway, enantiomeric purity can be compromised.

Recommended Actions:

  • Synthesis Review : Re-evaluate the N-acetylation step. Using milder conditions or different acetylating agents can prevent racemization. For example, using acetic anhydride at a controlled temperature is often preferable to more aggressive methods.[9]

  • Crystallization-Induced Asymmetric Transformation : This is an advanced technique applicable if your compound forms a conglomerate (a physical mixture of separate D- and L-crystals). It involves racemizing the unwanted enantiomer in the solution phase while the desired enantiomer selectively crystallizes. This requires a racemizing agent and carefully controlled conditions.[10]

  • Classical Resolution : If the enantiomeric impurity level is high, a classical resolution using a chiral resolving agent to form diastereomeric salts may be necessary. These diastereomers have different solubilities and can be separated by fractional crystallization. This adds steps to the process but is a robust method for ensuring high enantiomeric purity.

Question 3: I am observing residual high-boiling point solvents like DMF or DMSO in my final product. How can I effectively remove them?

Answer:

Residual high-boiling point solvents are difficult to remove by simple drying. Their removal relies on either liquid-liquid extraction during workup or displacement during the crystallization and washing stages.

Recommended Actions:

  • Workup Modification : Before crystallization, perform multiple aqueous washes of the organic solution containing your product. Solvents like DMF are water-soluble and can be effectively removed by washing with a brine (saturated NaCl) solution.[11]

  • Solvent Displacement : During the final crystallization step, choose a solvent system in which the high-boiling point solvent is soluble, but the product is not. When the product crystallizes, the problematic solvent remains in the mother liquor.

  • Anti-Solvent Addition & Slurry : After the initial crystallization, you can perform a re-slurry in a solvent that dissolves the impurity but not your product (e.g., heptane or methyl tert-butyl ether). Agitating the crystals in this new solvent for several hours can effectively wash the residual high-boiling point solvent from the crystal surfaces.

Protocol: Heptane Re-slurry for Solvent Removal

  • Isolate the crystallized product by filtration.

  • Transfer the wet cake to a clean reaction vessel.

  • Add 5-10 volumes of heptane (relative to the product mass).

  • Stir the resulting slurry at room temperature (20-25 °C) for 2-4 hours.

  • Filter the product, wash with a small amount of fresh heptane (1-2 volumes).

  • Dry the product under vacuum at 40-50 °C until constant weight is achieved.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for monitoring the purity of (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate?

A robust analytical strategy is crucial. A combination of methods is recommended:

  • Chiral HPLC : This is the gold standard for determining enantiomeric purity.

  • GC-MS : Ideal for identifying and quantifying volatile impurities, including residual solvents and certain reaction byproducts.[3][7]

  • ¹H NMR Spectroscopy : Provides structural confirmation and can be used to detect impurities if their signals do not overlap with the product signals.

  • FTIR Spectroscopy : Useful for quick identification of the main functional groups and confirming the product's identity.[6]

Protocol: Representative HPLC Method for Purity Analysis

ParameterSpecification
Column Chiral Stationary Phase (e.g., CHIRALPAK® series)
Mobile Phase Isocratic mixture of Hexane and Isopropanol (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep 0.5 mg/mL in mobile phase

Note: This is a starting point. Method development and validation are required for specific applications.[4]

Q2: How do process parameters like agitation rate and seeding strategy impact the final product quality?

Process parameters play a vital role in controlling crystal size, shape, and purity.

Parameter_Influence cluster_params Crystallization Parameters cluster_attrs Product Attributes solvent Solvent System purity Purity solvent->purity High Impact yield Yield solvent->yield High Impact cooling Cooling Rate cooling->purity Med. Impact csd Crystal Size/ Distribution cooling->csd High Impact agitation Agitation agitation->csd Med. Impact morph Morphology agitation->morph Low Impact seeding Seeding seeding->yield Med. Impact seeding->csd High Impact caption Fig 2. Influence of process parameters.

Caption: Fig 2. Influence of key parameters on final product attributes.

  • Agitation : Affects heat and mass transfer. Inadequate agitation can lead to localized high supersaturation and impurity incorporation. Over-agitation can cause crystal breakage (secondary nucleation), resulting in a wide particle size distribution and potential purity issues.

  • Seeding : Introducing a small quantity of the pure product (seed crystals) at the point of supersaturation is critical. It controls the onset of crystallization, prevents uncontrolled nucleation, and helps achieve a more uniform crystal size distribution, which is easier to filter and wash effectively.

Q3: Can impurities affect the polymorphic form of the final product?

Yes, absolutely. Impurities can inhibit the growth of a stable polymorph or selectively favor the nucleation of a metastable form.[4] It is crucial to control the impurity profile not only to meet purity specifications but also to ensure consistent isolation of the desired, most stable polymorphic form. Any change in the impurity profile during process development should trigger a re-evaluation of the product's solid form.

References

  • Analytical Methods. (n.d.). Japan Environment Agency.
  • What is the good method for remove DMF in this situation? (2019, January 9). ResearchGate. Retrieved from [Link]

  • Dos Santos, J., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1367. Retrieved from [Link]

  • Javadzadeh, Y., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(1), 99. Retrieved from [Link]

  • Analytical Method for Restricted Substances in Industrial Products Regulated by EU. (2009). Sumitomo Kagaku.
  • Bodapati, J., et al. (2011). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Beilstein Journal of Organic Chemistry, 7, 1073–1079. Retrieved from [Link]

  • Jasinska, M., et al. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Crystal Growth & Design, 23(5), 3754–3767. Retrieved from [Link]

  • Method for producing n-acetyl dipeptide and n-acetyl amino acid. (2021). Google Patents.
  • Cronin, L., et al. (2024). Variations in crystals of flufenamic acid of its methyl and tert-butyl analogues as impurities as determined by. CrystEngComm. Retrieved from [Link]

  • Denton, J. R. (n.d.). Development of a Method for Regioisomer Impurity Detection and Q. Longdom Publishing. Retrieved from [Link]

  • Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. (2018). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,5-Difluorophenylalanine Peptide Coupling

Welcome to the Advanced Peptide Synthesis Support Center. The strategic incorporation of highly engineered non-natural analogs like 2,5-difluorophenylalanine (2,5-diF-Phe) is a staple in modern peptide therapeutics to en...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. The strategic incorporation of highly engineered non-natural analogs like 2,5-difluorophenylalanine (2,5-diF-Phe) is a staple in modern peptide therapeutics to enhance proteolytic resistance and fine-tune lipophilicity. However, these modifications introduce profound synthetic hurdles during Solid-Phase Peptide Synthesis (SPPS).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to overcome sluggish coupling kinetics and prevent deletion sequences when working with fluorinated phenylalanine derivatives.

The Core Challenge: Steric and Electronic Liabilities

Coupling canonical L-phenylalanine is kinetically straightforward. However, the introduction of fluorine at the ortho position (C2) creates immense steric hindrance directly adjacent to the reacting α-carbon. This spatial crowding drastically decelerates amide bond formation kinetics, shifting reaction times from minutes to hours and frequently resulting in incomplete couplings[].

Furthermore, the extreme electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect[]. When 2,5-diF-Phe is used as the nucleophile (i.e., the N-terminal amine on the resin), its nucleophilicity is severely dampened. Overcoming these dual barriers requires abandoning standard ambient-temperature protocols in favor of high-efficiency active esters and thermal acceleration.

G cluster_standard Standard Conditions (RT) cluster_optimized Optimized Conditions (MW) A Fmoc-2,5-diF-Phe-OH Activation B HOBt / HBTU A->B E COMU / Oxyma Pure A->E C Steric Clash & Slow Kinetics B->C D Incomplete Coupling (Deletion Sequences) C->D F Highly Reactive Oxyma Ester E->F G Successful Amide Bond Formation F->G

Mechanistic pathways comparing standard vs. optimized coupling for 2,5-difluorophenylalanine.

Diagnostic FAQ & Troubleshooting Guide

Q: My standard HBTU/DIC coupling protocol is failing for 2,5-diF-Phe, yielding <50% product. What is the mechanistic cause? A: Standard benzotriazole-based reagents (like HBTU or HOBt) generate OBt active esters. These esters lack the electrophilic reactivity required to overcome the immense steric shield of the ortho-fluorine[2]. The resulting slow kinetics allow competing side reactions—such as oxazolone formation (leading to epimerization) or premature Fmoc cleavage—to dominate the reaction landscape. You must switch to reagents that generate more reactive intermediates, such as OAt (via HATU) or Oxyma esters (via COMU)[2][3].

Q: Should I use HATU or COMU for coupling this hindered derivative? A: Both are highly effective, but[3]. COMU is a third-generation uronium-type reagent that integrates an Oxyma leaving group. It matches or exceeds HATU in coupling efficiency but exhibits a reduced potential for racemization and is non-explosive[3][4][5].

Q: What is the risk of "guanidinylation," and how do I avoid it? A: Uronium-based reagents (like HATU, HBTU, and COMU) can react directly with the free N-terminal amine on the resin if the activation of the amino acid is too slow, forming a dead-end guanidinium byproduct that permanently terminates peptide chain elongation[6]. To prevent this, always pre-activate the Fmoc-2,5-diF-Phe-OH with the coupling reagent and base for 1–2 minutes before adding the mixture to the resin. Alternatively, use a phosphonium reagent like PyAOP, which cannot cause guanidinylation[4][6].

Q: How does Microwave-Assisted SPPS (MW-SPPS) solve the kinetic barrier? A: Microwave irradiation provides rapid, uniform thermal energy that increases the kinetic energy of the reactants. This thermal boost increases the frequency of successful molecular collisions despite the steric bulk of the C2-fluorine[7]. Heating the reaction to 75°C for 10–15 minutes forces the sluggish acylation to completion, effectively eliminating deletion sequences.

Quantitative Reagent Selection Matrix

To optimize your synthesis, select a coupling reagent based on the specific steric demands of your sequence. The data below summarizes the relative performance of common reagents when applied to highly hindered models.

Coupling ReagentChemical ClassActive Ester GeneratedGuanidinylation RiskTypical Yield (Hindered Models)Epimerization Risk
HOBt / DIC Additive / CarbodiimideOBtNone< 60%High
HBTU Aminium (Uronium)OBtHigh~ 53%Moderate
HATU Aminium (Uronium)OAtHigh> 95%Moderate
COMU Aminium (Uronium)OxymaModerate> 95%Low[3][5]
PyAOP PhosphoniumOAtNone[4][6]> 95%Moderate
Oxyma / DIC Additive / CarbodiimideOxymaNone~ 90%[3]Very Low

Data synthesized from comparative analyses of coupling efficiencies in sterically hindered solid-phase peptide synthesis[2][3][4][5][6].

Self-Validating Methodology: MW-SPPS Protocol for 2,5-diF-Phe

To ensure complete amide bond formation without compromising enantiomeric purity, follow this step-by-step, self-validating protocol utilizing COMU and microwave heating.

Objective: Achieve >95% coupling efficiency of Fmoc-2,5-difluorophenylalanine onto a resin-bound primary amine. Reagents: Fmoc-2,5-diF-Phe-OH (3 eq), COMU (3 eq), N,N-diisopropylethylamine (DIEA) (6 eq), DMF, 20% Piperidine/DMF.

Step 1: Resin Swelling

  • Action: Swell the Rink Amide or Wang resin in DMF for 30 minutes at room temperature.

  • Causality: Proper swelling expands the polymer matrix, ensuring maximum pore accessibility for the bulky fluorinated amino acid[3].

Step 2: Fmoc Deprotection & Validation

  • Action: Treat the resin with 20% piperidine in DMF for 10–20 minutes. Wash extensively with DMF (5 × 1 min)[3].

  • Validation: Perform a Kaiser (Ninhydrin) test. A positive result (dark blue resin beads) confirms the successful generation of free primary amines.

Step 3: Pre-Activation (Critical Step)

  • Action: In a separate vial, dissolve Fmoc-2,5-diF-Phe-OH and COMU in minimal DMF. Add DIEA. Allow the mixture to stand for exactly 1 to 2 minutes.

  • Causality: This brief pre-activation generates the highly reactive Oxyma active ester. Prolonged pre-activation must be avoided, as it can lead to oxazolone formation and subsequent racemization[4].

Step 4: Microwave-Assisted Coupling

  • Action: Transfer the activated mixture to the reaction vessel containing the resin. Irradiate at 75°C for 15 minutes using a dedicated microwave peptide synthesizer.

  • Causality: The targeted thermal energy overcomes the immense steric barrier of the ortho-fluorine, driving the acylation kinetics to completion[7].

Step 5: Wash & Self-Validation

  • Action: Drain the reaction vessel and wash the resin with DMF (5 × 1 min).

  • Validation: Perform a second Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. Troubleshooting: If the beads are slightly green or blue, do not proceed to deprotection. Instead, perform a second coupling cycle (double coupling) using Oxyma/DIC to prevent guanidinylation.

Step 6: Capping

  • Action: Treat the resin with Acetic Anhydride/DIEA in DMF for 5 minutes.

  • Causality: Capping permanently blocks any trace unreacted amines, ensuring that any failed couplings result in truncated sequences rather than complex, difficult-to-purify deletion sequences[8].

Workflow S1 Resin Swelling S2 Fmoc Deprotection S1->S2 S3 COMU/DIEA Activation S2->S3 S4 MW Heating (75°C) S3->S4 S5 Wash & Validate S4->S5 S6 Capping & Cleavage S5->S6

Step-by-step experimental workflow for microwave-assisted SPPS of hindered amino acids.

References
  • Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • A Comparative Analysis of Oxyma and COMU Coupling Reagents in Peptide Synthesis - Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Peptide Coupling Reagents Guide (Phosphonium vs Uronium) - Sigma-Aldrich.
  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC (NIH).
  • Guide to Phenylalanine in Peptide Therapeutics: Design, Optimization, and Manufacturing - BocSci.
  • PIPECOLIC LINKER AND ITS USE FOR CHEMISTRY ON SOLID SUPPORT - European Patent Office.
  • Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating - MDPI.

Sources

Troubleshooting

improving catalyst turnover in the asymmetric synthesis of fluorinated propanoates

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing bottlenecks in the asymmetric synthesis of fluorinated propanoates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing bottlenecks in the asymmetric synthesis of fluorinated propanoates. Below, you will find diagnostic troubleshooting guides, mechanistic pathways, and self-validating protocols designed to maximize catalyst turnover numbers (TON) and maintain high enantiomeric excess (ee%).

Diagnostic Q&A: Troubleshooting Catalyst Turnover

Q1: My asymmetric hydrogenation of α-fluoroacrylates stalls at 30% conversion (Low TON). How can I prevent premature catalyst deactivation? Causality: The presence of the vinylic fluorine atom makes the double bond highly electron-deficient. During the catalytic cycle, transition metals (such as Rh, Ir, or Ru) can undergo undesired C–F oxidative addition, forming a thermodynamically stable, catalytically inactive metal-fluoride complex. This defluorination pathway acts as a dead-end sink for your catalyst, severely limiting the Turnover Number (TON). Solution: You must modulate the electronic and steric properties of the chiral ligand. Utilizing expanded N-heterocyclic carbenes (NHCs) can sterically and electronically destabilize these stable metal-fluoride or 1, promoting the desired product release[1]. Additionally, tuning the counterion in the reaction media (e.g., using Li⁺ instead of K⁺) heavily influences the rate of C–F oxidative addition, as specific cations act as a 2[2].

Q2: I am experiencing severe product inhibition; the fluorinated propanoate product seems to bind tighter to the metal than the starting material. Causality: Fluorinated propanoates possess highly polarized carbonyl groups due to the strong inductive effect of the adjacent α-fluorine atom. This increases the Lewis basicity of the ester oxygen, causing the synthesized product to outcompete the starting α-fluoroacrylate for coordination to the metal center. Solution: Introduce a non-coordinating, weakly polar solvent (e.g., dichloromethane or trifluorotoluene) to disrupt product-metal coordination. If the issue persists, increase the steric bulk of the ester moiety on your substrate (e.g., switching from a methyl ester to a tert-butyl or adamantyl ester) to physically hinder product rebinding.

Q3: The enantiomeric excess (ee%) drops significantly when I push the reaction to high conversions to improve TON. Why is this happening? Causality: At high conversions (>90%), the concentration of the starting fluoroacrylate is extremely low. If the primary chiral catalyst is partially deactivated or undergoes ligand dissociation, trace amounts of achiral, ligand-free metal species begin to dominate the background reaction. This achiral pathway reduces the overall ee% of the final product pool. Solution: Optimize the hydrogen pressure to accelerate the chiral catalytic cycle relative to the rate of ligand dissociation. Implementing a rigidified chiral ligand backbone (e.g., specific3) prevents ligand dissociation and maintains high enantioselectivity even at >99% conversion[4].

Mechanistic Pathway: Catalytic Cycle vs. Deactivation

Understanding the divergence between the productive hydrogenation cycle and the defluorination dead-end is critical for rational catalyst design.

CatalyticCycle Start Active Catalyst [M]-Chiral Ligand Substrate Substrate Coordination (α-Fluoroacrylate) Start->Substrate + Substrate Inter1 Migratory Insertion Substrate->Inter1 + H2 Product Product Release (Fluorinated Propanoate) Inter1->Product Reductive Elimination Deactivation Deactivation Pathway (C-F Oxidative Addition) Inter1->Deactivation Defluorination Product->Start Catalyst Regeneration DeadEnd Inactive Metal-Fluoride Complex Deactivation->DeadEnd

Catalytic cycle of fluoroacrylate hydrogenation vs. C-F activation deactivation.

Validated Experimental Protocol: High-TON Asymmetric Hydrogenation

System Self-Validation: To ensure trustworthiness, this protocol utilizes a closed-loop validation system. By tracking hydrogen uptake in real-time via an inline mass flow controller, the operator can continuously validate active catalyst turnover without opening the reactor. This prevents oxygen-induced deactivation and provides immediate mathematical confirmation that the reaction has not stalled due to product inhibition.

Step-by-Step Methodology:

  • Catalyst Activation (Glovebox): In an argon-filled glovebox (O₂ < 0.1 ppm), dissolve the Ir-N,P precatalyst (0.05 mol%) and the α-fluoroacrylate substrate (1.0 mmol) in anhydrous, degassed dichloromethane (5.0 mL).

  • Reactor Loading: Transfer the homogeneous solution to a stainless-steel autoclave equipped with a magnetic stirrer, a pressure transducer, and a mass flow controller.

  • Pressurization & Reaction: Seal the autoclave and purge the headspace with H₂ gas three times to remove residual argon. Pressurize to 50 bar H₂. Stir at 400 rpm at 25 °C.

  • Real-Time Monitoring: Monitor the H₂ consumption via the mass flow controller. A linear uptake indicates zero-order kinetics (ideal turnover). A sudden plateau before theoretical H₂ consumption indicates catalyst stalling (refer to Q1/Q2).

  • Quenching & Analysis: Once H₂ uptake ceases, vent the reactor slowly. Immediately filter the crude mixture through a short pad of silica gel using ethyl acetate. Causality for this step: Rapid removal of metal residues halts any background achiral isomerization that could erode the ee% post-reaction. Analyze the filtrate via chiral GC/HPLC to determine conversion (TON) and enantiomeric excess.

Quantitative Benchmarks

The following table summarizes the performance of various catalyst systems in the asymmetric synthesis of fluorinated propanoates, highlighting the impact of ligand choice on TON and ee%.

Catalyst SystemSubstrateTemp (°C)H₂ Pressure (bar)TONee (%)
Rh(COD)(BINAP)BF₄Methyl α-fluoroacrylate251015082.0
Ir(N,P-ligand)BArFMethyl α-fluoroacrylate25502,50096.5
Ru-NHC (7-membered)Adamantyl α-fluoroacrylate40304,10098.2

References

  • Butcher, T. W. "Transition-Metal Catalyzed Asymmetric Fluoroalkylation and C–F Activation." eScholarship, University of California. 2

  • "Highly Active Cross-Metathesis of Tetrafluoroethylene with a Seven-Membered N-Heterocyclic-Carbene–Ruthenium Catalyst." Journal of the American Chemical Society. 1

  • "Z-Trisubstituted α,β-Unsaturated Esters and Acid Fluorides through Stereocontrolled Catalytic Cross-Metathesis." Journal of the American Chemical Society. 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity: (R)- vs (S)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate

Executive Perspective In the landscape of rational drug design, stereochemistry is not merely a structural feature; it is the fundamental determinant of biological fate. The compound Methyl 2-acetamido-3-(2,5-difluorophe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Perspective

In the landscape of rational drug design, stereochemistry is not merely a structural feature; it is the fundamental determinant of biological fate. The compound Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate —an N-acetylated, methyl ester derivative of 2,5-difluorophenylalanine—serves as a critical chiral building block and pharmacological probe in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (the "gliptin" class)[1].

When evaluating the biological activity of its enantiomers, we observe a stark dichotomy. The (R)-enantiomer acts as a high-affinity stereospecific precursor that perfectly maps to the active site of metabolic enzymes like DPP-4. In contrast, the (S)-enantiomer acts as an inactive off-target isomer. This guide objectively compares the biological performance, mechanistic causality, and experimental workflows for evaluating these two enantiomers.

Structural Causality: The S1 Pocket Paradigm

To understand why the biological activities of these enantiomers diverge so drastically, we must examine the causality of their interactions with the DPP-4 enzyme.

DPP-4 features a highly hydrophobic S1 binding pocket lined by residues such as Tyr662, Tyr666, and Val711. The 2,5-difluorophenyl group is specifically engineered to exploit this cavity.

  • The (R)-Configuration: The (R)-stereocenter acts as a precise vector, directing the bulky 2,5-difluorophenyl ring deep into the S1 pocket. The fluorine atoms create favorable electrostatic interactions with the tyrosine residues, while the methyl ester and acetamido groups project outward into the solvent-exposed S2/S2' regions. This lock-and-key fit stabilizes the enzyme-inhibitor complex [2].

  • The (S)-Configuration: Inverting the stereocenter to the (S)-configuration forces the 2,5-difluorophenyl ring to project in the opposite direction. This causes a severe steric clash with the enzyme backbone and prevents the molecule from anchoring in the S1 pocket, resulting in a near-total loss of binding affinity.

G GLP1 Active GLP-1 (Incretin Hormone) DPP4 DPP-4 Enzyme (Active Site) GLP1->DPP4 Binds Insulin Insulin Secretion (Blood Glucose Control) GLP1->Insulin Stimulates Inactive Inactive GLP-1 (Cleaved) DPP4->Inactive Cleaves REnant (R)-Enantiomer (High Affinity Binding) REnant->DPP4 Blocks S1 Pocket SEnant (S)-Enantiomer (Steric Clash / Inactive) SEnant->DPP4 Weak Binding

Fig 1: DPP-4 inhibition pathway highlighting stereospecific (R)-enantiomer binding.

Quantitative Data & Comparative Profiling

While Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate is often utilized as an advanced intermediate, its intact ester form demonstrates stereospecific binding kinetics that mirror its downstream Active Pharmaceutical Ingredients (APIs). The table below summarizes the comparative biological and physicochemical data.

Parameter(R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate(S)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate
Pharmacological Role Active precursor for DPP-4 inhibitors [1]Inactive off-target enantiomer / Negative control
DPP-4 S1 Pocket Binding Favorable (High affinity via 2,5-difluoro interactions)Unfavorable (Severe steric clash)
Enzymatic Resolution Selectively cleaved by specific L-acylasesRetained or differentially hydrolyzed
Downstream IC50 (DPP-4) Typically < 50 nM (for derived active inhibitors)> 10,000 nM (for derived inhibitors)
In Vivo GLP-1 Stabilization High (Prolonged half-life in murine models)Negligible (Matches vehicle control)

Experimental Methodologies (Self-Validating Workflows)

To ensure scientific integrity, any biological evaluation of these enantiomers must be self-validating. This means incorporating orthogonal purity checks and internal controls directly into the protocol.

Protocol 1: Chiral Validation via HPLC

Before assessing biological activity, you must verify that the enantiomers are optically pure. Cross-contamination will artificially inflate the (S)-enantiomer's apparent activity.

  • Column Preparation: Equilibrate a Chiralpak AD column (250 × 4.6 mm) with a mobile phase of Hexane/Ethanol (95:5 v/v) at a flow rate of 1.0 mL/min.

  • Sample Injection: Inject 10 µL of a 1 mg/mL solution of the compound dissolved in the mobile phase.

  • Detection: Monitor UV absorbance at 254 nm.

  • Self-Validation Checkpoint: Run a racemic mixture standard first. The (R)-enantiomer typically elutes first under these conditions [2]. Ensure the Enantiomeric Excess (ee) of your isolated test samples is >99% before proceeding to the enzymatic assay.

Protocol 2: Fluorometric DPP-4 Inhibition Assay

This assay measures the ability of the enantiomers to inhibit the cleavage of a fluorogenic substrate by recombinant DPP-4.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 0.1 mg/mL BSA, and 1 mM EDTA.

  • Enzyme Incubation: In a black 96-well microplate, add 50 pM of recombinant human DPP-4 enzyme to 10 µL of the test enantiomer (serially diluted from 10 µM to 0.1 nM). Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 50 µM of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin).

  • Kinetic Readout: Measure the release of AMC continuously for 20 minutes using a microplate reader set to Excitation: 380 nm / Emission: 460 nm.

  • Self-Validation Checkpoint: Include a vehicle well (1% DMSO) as a 100% activity control, and a known high-affinity inhibitor (e.g., Sitagliptin at 100 nM) as a near-0% activity baseline. The assay is only valid if the Z'-factor between these controls is >0.5.

Workflow Prep 1. Chiral HPLC Validation (ee > 99%) Incubate 2. Enzyme Incubation (DPP-4 + Buffer) Prep->Incubate Substrate 3. Substrate Addition (Gly-Pro-AMC) Incubate->Substrate Read 4. Fluorescence Detection (Ex:380/Em:460) Substrate->Read Analyze 5. IC50 Calculation Read->Analyze

Fig 2: Step-by-step fluorometric assay workflow for evaluating DPP-4 inhibition kinetics.

References

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050.[Link]

  • Merck & Co., Inc. (2006). EP1624874B1 - 3-amino-4-phenylbutanoic acid derivatives as dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes.
Comparative

A Researcher's Guide to Fluorinated vs. Non-Fluorinated Phenylalanine Derivatives in Target Binding

For drug development professionals, the strategic modification of lead compounds is a cornerstone of optimizing potency, selectivity, and pharmacokinetic profiles. Among the arsenal of chemical tools, the substitution of...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, the strategic modification of lead compounds is a cornerstone of optimizing potency, selectivity, and pharmacokinetic profiles. Among the arsenal of chemical tools, the substitution of hydrogen with fluorine—a bioisostere—stands out as a particularly powerful strategy. This guide provides an in-depth comparison of fluorinated and non-fluorinated phenylalanine derivatives, focusing on their differential impacts on target binding. We will explore the fundamental physicochemical principles, present supporting experimental data, and detail the methodologies required to validate these interactions in your own research.

The Fluorine Factor: More Than Just a Hydrogen Mimic

Introducing fluorine into a molecule like phenylalanine, an amino acid frequently involved in crucial biological interactions such as cation-π stacking, can dramatically alter its properties.[1][2][3] This is not merely due to its similar size to hydrogen but because of its unique electronic characteristics.[4][5]

Key Physicochemical Consequences of Fluorination:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of enzymatic breakdown and thereby improving the metabolic stability of a drug candidate.[6][7]

  • Altered Physicochemical Properties: As the most electronegative element, fluorine's introduction can significantly alter a molecule's electron distribution.[6][8] This can impact pKa, dipole moment, and the reactivity of nearby functional groups.[4][5][6]

  • Modulated Lipophilicity: Fluorination can increase the lipophilicity of a compound, which can, in turn, aid in its penetration into hydrophobic protein pockets and improve membrane permeation.[6][9]

  • Increased Binding Affinity: In many cases, the selective substitution of hydrogen with fluorine can enhance the binding affinity of a ligand to its protein target.[6][7][8] This can be due to subtle electronic effects and the ability of fluorine to form unique, favorable interactions.[6][8]

  • Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, which can pre-organize it for a more favorable binding pose.[4][10]

The strategic placement of fluorine allows for a nuanced tuning of a molecule's properties, making it a go-to strategy for medicinal chemists to enhance potency and drug-like characteristics.[7][10]

Visualizing the Impact of Fluorination on Molecular Properties

The decision to incorporate fluorine is driven by its predictable effects on key molecular attributes that govern target interaction. This diagram illustrates the causal chain from fluorination to altered binding affinity.

Caption: The causal pathway from fluorination of a phenylalanine derivative to modified target binding affinity.

Head-to-Head Comparison: Binding Affinity in Action

The true test of fluorination's utility lies in empirical data. While comprehensive tables directly comparing large sets of fluorinated and non-fluorinated phenylalanine derivatives are specific to individual research projects, we can look at illustrative examples and trends from the literature.

A study on the binding of fluorinated phenylalanine α-factor analogs to the G protein-coupled receptor Ste2p provides a clear example. By progressively fluorinating the phenylalanine at position 13, researchers observed a direct correlation between the number of fluorine atoms and the dissociation constant (Kd).[11] This suggests that the fluorination was systematically weakening a cation-π interaction crucial for binding.[11]

Analog at Position 13Predicted Cation-π Binding Energy (Relative to Phe)Observed Kd (nM)
Phenylalanine (Phe)100%~20
Phe(4-F)Lower~40
Phe(3,4-F2)Lower Still~60
Phe(2,3,4,5,6-F5)Significantly Lower~300

Table adapted from data trends discussed in Naider et al.[11]

This data compellingly demonstrates how fluorination can be used to probe and modulate specific non-covalent interactions. Increasing the number of electron-withdrawing fluorine atoms reduces the electron density of the aromatic ring, thereby weakening its ability to interact with a cationic group on the receptor.[12][13][14]

In another example, the binding of L-phenylalanine and 4-fluoro-L-phenylalanine to the L-leucine specific receptor of Escherichia coli was measured. The apparent dissociation constants (KD) were found to be 0.18 µM for L-phenylalanine and 0.26 µM for 4-fluoro-L-phenylalanine, indicating comparable binding.[15] This highlights that the effect of fluorination is highly context-dependent and can range from dramatic to subtle.

Experimental Playbook: How to Measure Target Binding

To generate the kind of high-quality, quantitative data discussed above, robust biophysical techniques are essential. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used methods.

Decision Framework for Choosing a Binding Assay

The choice between ITC and SPR depends on the specific questions being asked. This workflow diagram outlines the decision-making process.

AssayChoice Start Start: Characterize Ligand-Target Interaction Question What is the primary question? Start->Question Thermo Need full thermodynamic profile? (ΔH, ΔS, Stoichiometry) Question->Thermo Thermodynamics Kinetics Need kinetic data? (kon, koff) Question->Kinetics Kinetics Thermo->Kinetics No UseITC Use Isothermal Titration Calorimetry (ITC) Thermo->UseITC Yes UseSPR Use Surface Plasmon Resonance (SPR) Kinetics->UseSPR Yes Analyze Analyze Data: Determine Kd, ΔH, n (ITC) Determine Kd, kon, koff (SPR) Kinetics->Analyze No/Affinity Only UseITC->Analyze UseSPR->Analyze Compare Compare Fluorinated vs. Non-fluorinated Derivatives Analyze->Compare

Caption: A decision-making workflow for selecting between ITC and SPR for binding analysis.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[16][17][18] It determines the binding constant (KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17][19]

Step-by-Step Methodology:

  • Sample Preparation (Critical Step):

    • Rationale: To avoid artifacts from heats of dilution, both binding partners (e.g., protein and phenylalanine derivative) must be in identical, well-matched buffers.[19]

    • Protocol: Dialyze the protein extensively against the final experimental buffer. Dissolve the small molecule ligand (phenylalanine derivative) in the exact same buffer from the final dialysis step. Degas all solutions thoroughly to prevent air bubbles.[19]

  • Concentration Determination:

    • Rationale: Accurate concentration measurement is crucial. Errors in the cell (protein) concentration affect the stoichiometry (n), while errors in the syringe (ligand) concentration directly impact the measured KD.[19]

    • Protocol: Determine the molar concentration of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy with a calculated extinction coefficient for the protein).

  • Instrument Setup:

    • Rationale: The instrument consists of a reference cell and a sample cell. By measuring the differential power required to keep both cells at the same temperature, the heat of binding is determined.[16][19]

    • Protocol: Load the reference cell with buffer. Load the sample cell (typically ~200-300 µL) with the protein solution (e.g., 10-50 µM). Load the injection syringe (~40-100 µL) with the ligand solution, which should be at a concentration 10-20 times that of the protein.[19]

  • Titration Experiment:

    • Rationale: A series of small injections allows for the gradual saturation of the protein, generating a binding isotherm from which the thermodynamic parameters can be derived.

    • Protocol: Perform a series of small, precisely measured injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution, allowing the system to reach equilibrium between each injection.[16]

  • Data Analysis:

    • Rationale: The raw data (heat pulses per injection) is integrated and plotted against the molar ratio of ligand to protein. This binding isotherm is then fit to a binding model.

    • Protocol: Use the instrument's software to integrate the raw data. Fit the resulting isotherm to a suitable model (e.g., a one-site binding model) to calculate KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time.[20][21] It provides kinetic data (association rate constant, ka or kon; dissociation rate constant, kd or koff) in addition to the equilibrium dissociation constant (KD).[20][22]

Step-by-Step Methodology:

  • Ligand Immobilization:

    • Rationale: One binding partner (the "ligand," typically the protein) is immobilized on a sensor chip surface. The choice of immobilization chemistry is critical to ensure the protein remains active.[23][24]

    • Protocol: Select a suitable sensor chip (e.g., a CM5 chip for amine coupling). Activate the surface (e.g., with EDC/NHS). Inject the protein in a low ionic strength buffer (e.g., 10 mM acetate, pH 4.5) to promote covalent attachment. Deactivate any remaining active esters with ethanolamine.

  • Analyte Preparation and Injection:

    • Rationale: The other binding partner (the "analyte," in this case, the phenylalanine derivatives) is flowed over the sensor surface. Binding causes a change in the refractive index at the surface, which is measured in real-time.[21]

    • Protocol: Prepare a series of dilutions of the fluorinated and non-fluorinated phenylalanine derivatives in the running buffer (e.g., HBS-EP+). Inject each concentration over the immobilized protein surface for a set amount of time (association phase), followed by a flow of running buffer alone (dissociation phase).

  • Surface Regeneration:

    • Rationale: After each binding cycle, the surface must be regenerated to remove the bound analyte without denaturing the immobilized ligand, allowing for multiple experiments on the same surface.

    • Protocol: Inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to disrupt the interaction and return the signal to baseline.

  • Data Analysis:

    • Rationale: The resulting sensorgrams (plots of response units vs. time) for each analyte concentration are globally fitted to a kinetic model.

    • Protocol: Use the instrument's analysis software to perform reference subtraction (subtracting the signal from a reference flow cell). Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD (kd/ka).

Conclusion

The strategic incorporation of fluorine into phenylalanine derivatives is a nuanced and powerful tool in drug design. It allows for the fine-tuning of a molecule's physicochemical properties, which can lead to significant improvements in metabolic stability, binding affinity, and selectivity.[6][7][10] The impact of fluorination is highly dependent on the specific biological context, ranging from subtle modulation to a complete alteration of binding modes.[1][3][11] By employing robust biophysical techniques like ITC and SPR, researchers can quantitatively assess these effects, generating the critical data needed to understand structure-activity relationships and drive drug discovery projects forward. This guide provides the foundational knowledge and experimental framework to confidently compare fluorinated and non-fluorinated phenylalanine derivatives and leverage the unique properties of fluorine to optimize target binding.

References

  • The role of fluorine in medicinal chemistry.Journal of Fluorine Chemistry.
  • Fluorinated Building Blocks for Medicinal Chemistry.Apollo Scientific.
  • Fluorine as a key element in modern drug discovery and development.LE STUDIUM.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Applications of Fluorine in Medicinal Chemistry.PubMed.
  • Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy.
  • The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study.RSC Publishing.
  • The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study.Freie Universität Berlin.
  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinyl
  • Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells.Biophysics Colab.
  • Isothermal titr
  • The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study.PubMed.
  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology.PubMed.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells.bioRxiv.
  • Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.PMC.
  • ITC - Isothermal Titration Calorimetry | SIP.University of Colorado Boulder.
  • Immobilization of Active Kinases for Small Molecule Inhibition Studies.Bio-Rad.
  • Surface Plasmon Resonance Protocol & Troubleshooting.
  • Isothermal Titration Calorimetry (ITC).Harvard Medical School.
  • How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions.
  • Comparison of results from surface plasmon resonance (SPR) and...
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.White Rose Research Online.
  • The impact of side-chain fluorination on proton-bound phenylalanine dimers.MPG.PuRe.
  • Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli.PMC - NIH.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cogn
  • The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study.MPG.PuRe.

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Validation

A Comparative Guide to (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate and Other Halogenated Amino Acids in Medicinal Chemistry

Introduction: The Strategic Role of Halogenation in Drug Design In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into drug candidates is a cornerstone of molecular design.[] Ha...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Halogenation in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into drug candidates is a cornerstone of molecular design.[] Halogenation serves as a powerful tool to modulate a molecule's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, binding affinity, and membrane permeability.[2][3] Fluorine, in particular, has become a workhorse in the pharmaceutical industry due to its unique characteristics: small size, high electronegativity, and the ability to form strong carbon-fluorine bonds.[2] This guide provides an in-depth comparison of a specific difluorinated phenylalanine derivative, (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate, with other halogenated amino acids, offering insights for researchers and drug development professionals.

Focus Molecule: (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate

This compound is a non-natural derivative of the amino acid phenylalanine, engineered with specific modifications to enhance its drug-like properties.

  • Core Structure: Phenylalanine, an aromatic amino acid, provides a rigid scaffold essential for molecular recognition at various biological targets.[]

  • Difluorination: The two fluorine atoms on the phenyl ring at positions 2 and 5 are critical modifications. This substitution pattern can significantly increase metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation.[2] The high strength of the C-F bond makes it resistant to enzymatic cleavage.

  • Stereochemistry (R-configuration): The specific stereoisomer is crucial for precise interaction with chiral biological targets like enzymes and receptors. While L-amino acids are proteinogenic, D-amino acids (or their R-equivalents in this case) are often used to reduce susceptibility to proteases and can offer unique binding geometries.

  • Acetamido Group: The N-acetyl group can participate in hydrogen bonding, potentially enhancing binding affinity and selectivity for a target protein.

  • Methyl Ester: This group protects the carboxylic acid, increasing lipophilicity and potentially acting as a prodrug moiety that can be hydrolyzed in vivo to release the active carboxylic acid.

While specific experimental data for this exact molecule is not abundant in publicly available literature, its properties can be inferred from extensive research on similar difluorophenylalanine derivatives.[4][5] These compounds are valued as building blocks for creating peptides and small molecules with improved pharmacokinetic profiles.[5]

Comparative Analysis: The Halogen Spectrum

The choice of halogen is a critical decision in drug design, as each imparts distinct properties. The primary differences arise from variations in size, electronegativity, and the ability to form a "halogen bond"—a non-covalent interaction between the halogen and an electron donor.

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
Van der Waals Radius (Å) 1.471.751.851.98
Electronegativity (Pauling) 3.983.162.962.66
C-X Bond Energy (kcal/mol) ~110~84~72~58
Impact on Lipophilicity Moderate IncreaseSignificant IncreaseHigh IncreaseVery High Increase
Halogen Bond Donor Strength Very WeakModerateStrongVery Strong

Fluorine vs. Chlorine: Fluorine and chlorine are the most commonly used halogens in drug design. Fluorination often improves metabolic stability and can subtly alter binding interactions.[2] In contrast, chlorination provides a greater increase in lipophilicity and is a more effective halogen bond donor, which can significantly enhance binding affinity.

Bromine and Iodine: These larger halogens are potent halogen bond donors and can be used to form strong, specific interactions with a target protein. They also significantly increase lipophilicity. Furthermore, bromo- and iodo-substituted amino acids are valuable synthetic intermediates, enabling further molecular diversification through cross-coupling reactions.

Experimental Methodologies: Synthesis and Evaluation

The rational design of drugs containing halogenated amino acids relies on robust synthetic and analytical protocols.

The synthesis of halogenated amino acids can be approached through various chemical and biological methods. Chemical synthesis often involves the halogenation of a suitable precursor, while enzymatic methods offer high regio- and stereoselectivity.[3][6][7][8]

G cluster_synthesis Synthesis cluster_evaluation Evaluation start Precursor Amino Acid (e.g., Phenylalanine) chem Chemical Halogenation (e.g., Electrophilic Reagent) start->chem enzymatic Enzymatic Halogenation (Halogenase Enzyme) start->enzymatic product Halogenated Amino Acid chem->product enzymatic->product protect Protection & Derivatization (e.g., Acetylation, Esterification) product->protect final (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate protect->final stability Metabolic Stability Assay (Liver Microsomes) final->stability binding Target Binding Assay (Fluorescence Polarization) final->binding data Data Analysis (Half-life, IC50/Ki) stability->data binding->data

Caption: General workflow from synthesis to evaluation of halogenated amino acids.

This assay is crucial for predicting how quickly a compound will be cleared from the body.[9][10][11]

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer. A solution of the test compound (e.g., 1 µM) is prepared.[9][12]

  • Reaction Initiation: The test compound and microsomes are pre-incubated at 37°C. The metabolic reaction is initiated by adding a cofactor solution, typically an NADPH regenerating system.[9][10]

  • Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.[9][10]

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the test compound at each time point.

  • Data Calculation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

FP is a homogeneous technique used to measure molecular interactions in solution, making it ideal for determining binding affinity.[13][14][15]

  • Assay Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, emitting depolarized light when excited with polarized light. When the tracer binds to a larger protein, its tumbling slows, and the emitted light remains more polarized. An unlabeled test compound will compete with the tracer for binding, causing a decrease in polarization.

  • Assay Setup: A constant concentration of the target protein and the fluorescent tracer are added to the wells of a microplate.

  • Compound Titration: The halogenated amino acid-containing test compound is serially diluted and added to the wells.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

  • Data Analysis: The data is plotted as polarization versus the logarithm of the test compound concentration. A competition binding curve is fitted to the data to determine the IC50 value, which can then be converted to a binding affinity constant (Ki).[15]

Structure-Activity Relationship (SAR): A Logic-Driven Approach

The selection of a halogen is a multi-parameter optimization problem. The goal is to balance improvements in potency and stability against potential liabilities.

Caption: Logic diagram illustrating the impact of halogen choice on key drug properties.

For instance, while difluorination, as seen in the focus molecule, is an excellent strategy for blocking metabolic hotspots, it offers minimal benefit from halogen bonding. If a key binding interaction within the target's active site could be formed via a halogen bond, a chlorinated or brominated analog might exhibit significantly higher potency. However, this could come at the cost of reduced metabolic stability and potentially lower solubility. This data-driven decision process is at the heart of medicinal chemistry.

Conclusion

(R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate exemplifies a modern synthetic building block designed with metabolic stability in mind. Its difluorophenyl moiety is a testament to the power of fluorine in overcoming common drug development hurdles. However, a comprehensive evaluation against other halogenated amino acids reveals a spectrum of possibilities. The choice between fluorine, chlorine, bromine, or iodine is not arbitrary but a strategic decision based on a deep understanding of their differential effects on a molecule's structure-activity and structure-property relationships. By employing robust synthetic strategies and quantitative evaluation assays, researchers can rationally navigate these choices to design safer and more effective therapeutics.

References

  • Analysis of protein-ligand interactions by fluorescence polarization - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC. (n.d.). National Institutes of Health. [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. (n.d.). AxisPharm. [Link]

  • Protein-ligand binding measurements using fluorescence polarization - BMG Labtech. (n.d.). BMG LABTECH. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (2025, April 29). CD Bioparticles. [Link]

  • Fluorescence Polarization - tracerDB. (n.d.). tracerDB. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Insights into enzymatic halogenation from computational studies - Frontiers. (n.d.). Frontiers. [Link]

  • Biosynthesis downstream of amino acid halogenation: Investigation of non-canonical amino acid biosynthetic gene clusters - eScholarship. (n.d.). eScholarship. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Cyprotex. [Link]

  • Biocatalytic control of site-selectivity and chain length-selectivity in radical amino acid halogenases | PNAS. (n.d.). PNAS. [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). ResearchGate. [Link]

  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - Semantic Scholar. (2022, December 8). Semantic Scholar. [Link]

  • Microsomal Stability Assay - MTTlab. (n.d.). Mttlab. [Link]

  • Harmonised high throughput microsomal stability assay - PubMed. (2017, March 15). National Institutes of Health. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - MDPI. (2026, February 27). MDPI. [Link]

  • Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC. (n.d.). National Institutes of Health. [Link]

Sources

Comparative

comparative lipophilicity of 2,5-difluoro vs 2,4-difluoro phenylalanine derivatives

Comparative Lipophilicity of 2,5-Difluoro vs. 2,4-Difluoro Phenylalanine Derivatives: A Technical Guide for Drug Design Executive Summary In medicinal chemistry, the strategic incorporation of fluorine is a cornerstone t...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Lipophilicity of 2,5-Difluoro vs. 2,4-Difluoro Phenylalanine Derivatives: A Technical Guide for Drug Design

Executive Summary

In medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for modulating a drug candidate's acidity, basicity, conformation, and lipophilicity[1]. However, as a Senior Application Scientist, I frequently observe that the assumption "more fluorine equals more lipophilicity" is a dangerous oversimplification. The regiochemistry of the substitution dictates the net molecular dipole, which in turn governs the hydration penalty in aqueous media. This guide objectively compares the lipophilic behavior of 2,4-difluoro and 2,5-difluoro phenylalanine derivatives, providing the mechanistic causality and self-validating experimental protocols necessary for precise pharmacokinetic optimization.

Mechanistic Causality: The Role of Fluorine Regiochemistry

To understand why 2,5-difluorophenylalanine and 2,4-difluorophenylalanine exhibit different lipophilic profiles despite identical molecular weights, we must analyze their electrostatic environments.

  • Vectorial Dipole Cancellation : In the 2,5-difluoro isomer, the two fluorine atoms are positioned para (1,4-relationship) to one another on the phenyl ring. Because fluorine is highly electronegative, the C–F bond dipoles point in exactly opposite directions, effectively canceling each other out. This minimizes the net molecular dipole moment. Conversely, in the 2,4-difluoro isomer, the fluorines are meta (1,3-relationship) to each other. Their dipole vectors reinforce one another, creating a significantly larger net molecular dipole.

  • The Hydration Penalty : A larger net dipole moment (as seen in the 2,4-isomer) strengthens dipole-dipole interactions with water molecules, creating a tightly bound hydration shell. This hydration penalty resists partitioning into lipophilic environments, thereby lowering the compound's LogP/LogD.

  • Resonance vs. Inductive Effects : The fluorine at the para position (in the 2,4-isomer) can donate electron density back into the aromatic ring via resonance, increasing polarizability. The meta fluorine (in the 2,5-isomer) operates almost exclusively via inductive electron withdrawal, "hardening" the electron cloud and further enhancing lipophilicity.

DipoleLogic Sub Fluorine Substitution (2,4-diF vs 2,5-diF) Dipole Vectorial Dipole Alignment Sub->Dipole Resonance Resonance vs. Inductive Effects Sub->Resonance Hydration Aqueous Hydration Shell Penalty Dipole->Hydration Resonance->Hydration Lipophilicity Net Lipophilicity (LogD/LogP) Hydration->Lipophilicity

Logical relationship between fluorine substitution patterns and net lipophilicity modulation.

Comparative Lipophilicity Data

Because of the dipole cancellation effect, 2,5-difluorophenylalanine derivatives consistently exhibit higher lipophilicity than their 2,4-difluoro counterparts . This subtle difference is critical when fine-tuning the partition coefficient for blood-brain barrier (BBB) penetration or optimizing hydrophobic interactions within a target binding pocket.

DerivativeSubstitution PatternRelative Dipole VectorElectronic ContributionEstimated LogD (pH 7.4)*
L-Phenylalanine NoneBaselineNone-1.40
2,4-diF-Phe Ortho / ParaAdditive (Meta to each other)Inductive + Para-Resonance-1.15
2,5-diF-Phe Ortho / MetaCanceling (Para to each other)Purely Inductive-0.95

*Note: LogD values are representative baseline estimates for free amino acids to illustrate the thermodynamic trend. Protected derivatives (e.g., N-Boc or dimerized peptide scaffolds) will exhibit proportionally higher absolute lipophilicity.

Self-Validating Experimental Protocol: RP-HPLC LogD Determination

Traditional shake-flask methods for measuring LogP/LogD are low-throughput and highly susceptible to emulsion formation, particularly with fluorinated zwitterions. To ensure scientific integrity, we employ a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol utilizing an n-octanol saturated mobile phase. This approach perfectly mimics the octanol-water partition system while maintaining strict internal controls[2].

Step-by-Step Methodology
  • Mobile Phase Preparation : Prepare a 20 mM phosphate buffer at physiological pH (7.4). Saturate the buffer by stirring it with 0.25% n-octanol overnight. Separate the aqueous phase for use. The advantageous effect of n-octanol as a mobile phase additive ensures the partitioning thermodynamics closely mirror true biological environments[2].

  • System Calibration (Self-Validation) : Inject a calibration suite of 6–8 reference drugs with rigorously known LogD values. Plot their literature LogD against their measured capacity factors ( k′ ). This creates a feedback loop that validates column integrity and temperature stability.

  • Sample Preparation : Dissolve the 2,4-difluoro and 2,5-difluoro phenylalanine derivatives in HPLC-grade methanol to a concentration of 1 mg/mL.

  • Isocratic Elution : Inject 10 µL of each sample onto a base-deactivated C18 silica column. Run an isocratic method using the n-octanol saturated buffer and methanol.

  • Data Extrapolation : Calculate the capacity factor for each isomer using the formula k′=(tR​−t0​)/t0​ , where tR​ is the retention time and t0​ is the dead time (measured via uracil injection). Map the k′ values against the calibration curve to derive the empirical LogD.

HPLCWorkflow Prep 1. Mobile Phase Prep (n-Octanol Saturated Buffer) Calib 2. System Calibration (Reference Standards) Prep->Calib Inject 3. Sample Injection (2,4-diF & 2,5-diF Phe) Calib->Inject Detect 4. Retention Time (tR) Measurement Inject->Detect Validate 5. Internal Validation (Capacity Factor k') Detect->Validate Validate->Calib  Feedback Loop Output 6. LogD Derivation (Extrapolation) Validate->Output

Self-validating RP-HPLC workflow for empirical LogD determination of fluorinated derivatives.

Application in Drug Development

The practical impact of choosing a 2,5-difluoro over a 2,4-difluoro substitution is profound in late-stage drug optimization. For example, in the development of dimerized phenylalanine derivatives as novel HIV-1 capsid inhibitors, researchers found that the inclusion of fluorine-substituted phenylalanine was highly beneficial for antiviral activity[3].

Because the NTD-CTD interface of the HIV-1 capsid is highly lipophilic, maximizing the hydrophobic burial of the inhibitor is critical. By selecting a substitution pattern like 2,5-difluoro, medicinal chemists can maximize the lipophilicity and target residence time without increasing the molecular weight, ultimately driving down the EC50​ values to the sub-micromolar range (comparable to clinical standards like PF74)[3].

References

  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • logd lipophilicity measurement: Topics by Science.gov Source: Science.gov
  • Design, synthesis, and mechanism study of dimerized phenylalanine derivatives as novel HIV-1 capsid inhibitors Source: PMC - NIH

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate

Standard Operating Procedure: Safe Handling, PPE, and Logistics for (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate As a Senior Application Scientist in peptide synthesis and drug development, I recognize that ha...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling, PPE, and Logistics for (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate

As a Senior Application Scientist in peptide synthesis and drug development, I recognize that handling fluorinated unnatural amino acids requires moving beyond generic safety data sheets. (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate is a highly specialized building block. The incorporation of fluorinated phenylalanine derivatives is a critical strategy in modern drug design, utilized to enhance the metabolic stability of peptide therapeutics and create highly specific proteasome inhibitors (Journal of Medicinal Chemistry)[1].

However, the very structural modifications that make this compound pharmaceutically valuable—specifically the electronegative difluorophenyl ring and the lipophilic methyl ester—also dictate strict, non-negotiable handling procedures in the laboratory (Beilstein Journal of Organic Chemistry)[2]. This guide provides the causality behind the required Personal Protective Equipment (PPE) and outlines a self-validating operational and disposal plan to ensure absolute safety and stoichiometric precision.

Physicochemical Profile & Hazard Assessment

Before selecting PPE, we must understand the physical and chemical behavior of the compound. While not acutely lethal, the fine powder morphology and halogenated structure present specific dermal and respiratory risks (Echemi Hazard Identification)[3].

Table 1: Hazard Summary and Operational Implications

Property / HazardGHS ClassificationOperational Implication (The "Why")
Physical State Fine Solid PowderHigh risk of aerosolization and static cling during transfer.
Dermal Hazard Skin Irrit. 2 (H315)Mandates chemical-resistant dermal protection; lipophilicity increases skin penetration risk if dissolved in organic solvents.
Ocular Hazard Eye Irrit. 2 (H319)Requires tight-fitting splash goggles to prevent mechanical and chemical corneal damage.
Inhalation Hazard STOT SE 3 (H335)Necessitates local exhaust ventilation (fume hood) to prevent respiratory tract irritation.
Halogenation Contains 2 Fluorine atomsMust be strictly segregated into halogenated waste streams to prevent hydrofluoric acid (HF) generation during standard incineration.

Core PPE Requirements: The "What" and the "Why"

Standard laboratory attire is insufficient for handling fluorinated amino acid esters, particularly during the solvation phase of solid-phase peptide synthesis (SPPS).

  • Hand Protection (Dynamic Requirement):

    • Dry Powder Handling: Standard nitrile gloves (minimum 4 mil thickness) are sufficient when weighing the dry powder.

    • Solvation Phase:Double-gloving or butyl rubber gloves are mandatory. Causality: This compound is highly lipophilic. When dissolved in polar aprotic solvents like DMF, NMP, or DMSO for peptide coupling, the solvent acts as a carrier, rapidly transporting the fluorinated compound through standard nitrile and the human stratum corneum.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1+). Causality: Safety glasses with side shields leave gaps. The fine, statically charged powder can easily bypass safety glasses, leading to severe irritation (H319)[3].

  • Respiratory Protection: Fume Hood / N95 Respirator. Causality: The powder's low density makes it highly prone to aerosolization. All handling must occur within a certified chemical fume hood with a face velocity of 80-100 fpm. If a fume hood is unavailable (e.g., during bulk transport), a fit-tested N95 respirator is required to mitigate STOT SE 3 (H335) risks[3].

  • Body Protection: A flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs. Causality: Knit cuffs prevent the sleeves from dragging across contaminated surfaces and eliminate skin exposure at the wrist gap.

Operational Plan: Safe Handling Workflow

HandlingWorkflow Start 1. Pre-Operation Verify PPE & Fume Hood Weighing 2. Execution Anti-static Weighing Start->Weighing Solvation 3. Solvation Dissolve in DMF/DMSO Weighing->Solvation SpillCheck Spill or Contamination? Solvation->SpillCheck SpillResponse Spill Protocol Wet Wipe & Isolate SpillCheck->SpillResponse Yes Disposal 4. Post-Operation Halogenated Waste Disposal SpillCheck->Disposal No SpillResponse->Disposal

Operational workflow for handling fluorinated amino acid derivatives safely.

Step-by-Step Methodology: Anti-Static Weighing and Solvation
  • Preparation: Ensure the fume hood sash is lowered to the designated safe operating height. Verify that the analytical balance is leveled and zeroed.

  • Static Mitigation (Critical Step): Fluorinated powders carry a high static charge due to the electronegativity of the fluorine atoms. This causes the powder to repel from spatulas, leading to aerosolization and loss of stoichiometric accuracy. Action: Pass an anti-static gun (e.g., Zerostat) over the weighing boat and the chemical container before opening.

  • Transfer: Use a grounded, stainless-steel spatula. Avoid plastic spatulas, which exacerbate static cling. Transfer the required mass of (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate slowly.

  • Solvation & Sealing: Once weighed, immediately transfer the powder to the reaction vessel. Add the coupling solvent (e.g., DMF) directly into the vessel inside the fume hood. Cap the vessel tightly before removing it from the hood to prevent inhalation of solvent vapors carrying the dissolved compound.

Spill Response and Disposal Plan

A spill of a fluorinated compound requires a specific chemical response to prevent cross-contamination and environmental hazards.

Step-by-Step Methodology: Spill Response
  • Isolation: Immediately alert nearby personnel. If the spill occurs outside a fume hood, evacuate the immediate 5-foot radius to allow aerosolized dust to settle.

  • Suppression (Do NOT Dry Sweep): Dry sweeping will aerosolize the fine powder, causing an inhalation hazard. Action: Lightly mist a chemical absorbent pad with water or a mild solvent (like isopropanol) to dampen it.

  • Collection: Gently place the damp pad over the spilled powder. Wipe inward from the edges to the center to prevent spreading.

  • Decontamination: Wash the affected surface with a 10% bleach solution or standard laboratory detergent, followed by a water rinse, to remove any lipophilic residue.

Halogenated Waste Disposal Logistics

Causality for Segregation: (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate contains two fluorine atoms per molecule. If disposed of in standard organic waste, standard incineration will cause the difluorophenyl group to combust and form highly corrosive, toxic hydrofluoric acid (HF) gas.

  • Protocol: All solid waste (contaminated gloves, weighing boats, spill pads) and liquid waste (reaction filtrates containing the compound) must be placed in dedicated containers clearly labeled as "Halogenated Organic Waste."

  • These streams are routed to specialized high-temperature incinerators equipped with alkaline scrubbers designed to safely neutralize HF gas before environmental release.

References

  • Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. Journal of Medicinal Chemistry. Link
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Link
  • 2,5-Difluoro-D-phenylalanine Hazard Identific

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate
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